(5-Bromopyrimidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromopyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVXSBXNUJBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608669 | |
| Record name | (5-Bromopyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22433-12-1 | |
| Record name | (5-Bromopyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Bromopyrimidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (5-Bromopyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Bromopyrimidin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is compiled from various sources to aid in its application in research and development.
Core Physical and Chemical Data
This compound is a solid at ambient temperature.[1] Key identifying information and physical constants are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂O | [1][2] |
| Molecular Weight | 189.01 g/mol | [2] |
| CAS Number | 22433-12-1 | [2] |
| Appearance | Solid | [1] |
| Yellow Solid | [3] | |
| Boiling Point | 263.7 ± 20.0 °C at 760 mmHg | [4] |
| Flash Point | 113.3 ± 21.8 °C | [4] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Note: While a melting point of 34 - 39 °C is cited in some literature, this value corresponds to the isomeric compound (6-Bromo-pyridin-2-yl)methanol and should not be used for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of the physical properties of this compound are not extensively reported in publicly available literature. However, general synthetic strategies for related pyrimidine-based compounds can provide insight into its preparation.
A common route to synthesize pyrimidine derivatives involves the reaction of precursor molecules in suitable solvents. For instance, the synthesis of a related endothelin receptor antagonist involved the use of 2-chloro-5-bromopyrimidine as a reactant.[5][6] The final products in these syntheses were often purified by recrystallization from solvents like methanol.[5][6]
The determination of physical properties would follow standard laboratory procedures:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Boiling Point: Measured at a specified pressure using distillation apparatus.
-
Solubility: Assessed by dissolving the compound in various solvents (e.g., water, ethanol, DMSO) at a known temperature to determine its saturation point.
Logical Workflow for Compound Handling and Application
The following diagram illustrates a general workflow for researchers utilizing this compound in a research and development context, from initial acquisition to experimental application.
Caption: Workflow for utilizing this compound.
Applications in Drug Development
This compound serves as a valuable building block in medicinal chemistry. Its pyrimidine core is a common scaffold in a variety of biologically active molecules. For instance, derivatives of 5-bromopyrimidine have been investigated for their potential as endothelin receptor antagonists, which are relevant in the treatment of conditions like pulmonary arterial hypertension.[5][6] The bromo- and hydroxyl- functionalities provide reactive handles for further chemical modifications, allowing for the synthesis of diverse compound libraries for biological screening.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Biz Trade Circle [biztradecircle.com]
- 4. This compound | CAS#:22433-12-1 | Chemsrc [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
(5-Bromopyrimidin-2-yl)methanol molecular weight and formula
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This guide provides a detailed overview of (5-Bromopyrimidin-2-yl)methanol, a heterocyclic compound with applications in medicinal chemistry and organic synthesis.
Core Compound Data
This compound is a substituted pyrimidine derivative. The presence of a bromine atom and a hydroxymethyl group makes it a versatile building block for the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂O | [1][2][3][4] |
| Molecular Weight | 189.01 g/mol | [2][3][4] |
| CAS Number | 22433-12-1 | [1][3][4] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][5] |
| InChI Key | ZRHVXSBXNUJBGF-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are often proprietary or published in peer-reviewed scientific literature. However, a general methodological approach for its synthesis could involve the reduction of a corresponding carboxylic acid or ester, or the formylation of a related bromopyrimidine followed by reduction.
A standard analytical workflow for the characterization of this compound would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms. Both ¹H NMR and ¹³C NMR would be employed.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A suitable column and mobile phase would be selected to achieve optimal separation of the target compound from any impurities.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.
Conceptual Workflow: Compound Analysis
The following diagram illustrates a typical workflow for the procurement and analysis of a chemical intermediate like this compound in a research and development setting.
References
An In-depth Technical Guide on (5-Bromopyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a concise yet comprehensive overview of the chemical compound (5-Bromopyrimidin-2-yl)methanol, focusing on its fundamental chemical identity, structure, and key identifiers. This information is crucial for its application in research, particularly in medicinal chemistry and drug development, where it can serve as a key building block for more complex molecules.
Chemical Identity and Nomenclature
This compound is a substituted pyrimidine derivative. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name precisely describes the molecular structure: a methanol group (-CH₂OH) attached to the second position of a pyrimidine ring, with a bromine atom substituted at the fifth position.
Synonyms for this compound include 5-Bromo-2-(hydroxymethyl)pyrimidine and 5-Bromopyrimidine-2-methanol[2].
Molecular Structure and Properties
The foundational aspect of any chemical compound is its structure. The structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.
Chemical Structure:
References
(5-Bromopyrimidin-2-yl)methanol: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (5-Bromopyrimidin-2-yl)methanol, a key consideration for its application in research and pharmaceutical development. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the standard methodologies for determining these crucial parameters. Understanding the solubility of this compound is essential for processes such as reaction optimization, purification, formulation, and bioavailability assessment.
Physicochemical Properties
Before assessing solubility, it is crucial to understand the fundamental physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 22433-12-1 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O | [1][2] |
| Molecular Weight | 189.01 g/mol | [1][2][3] |
| Boiling Point | 263.7 ± 20.0 °C at 760 mmHg | [1] |
| Flash Point | 113.3 ± 21.8 °C | [1] |
| LogP | 0.15 | [1] |
Solubility in Organic Solvents
The following table presents a list of common organic solvents used in laboratory and industrial settings. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine the solubility of this compound in solvents relevant to their specific application.
| Solvent | Molecular Formula | Polarity (Dielectric Constant) | Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Expected to be soluble based on common use for screening compounds.[4][5] |
| Methanol | CH₄O | 32.7 | Data not available. Requires experimental determination. |
| Ethanol | C₂H₆O | 24.5 | Data not available. Requires experimental determination. |
| Acetone | C₃H₆O | 20.7 | Data not available. Requires experimental determination. |
| Acetonitrile | C₂H₃N | 37.5 | Data not available. Requires experimental determination. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data not available. Requires experimental determination. |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available. Requires experimental determination. |
| Toluene | C₇H₈ | 2.4 | Data not available. Requires experimental determination. |
| Hexane | C₆H₁₄ | 1.9 | Data not available. Requires experimental determination. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][6][7] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (ensure purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Orbital shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[8][9]
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[4][10] Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined through preliminary experiments.[10]
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifugation is the preferred method.[9]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter compatible with the organic solvent.[9]
-
Dilution: Dilute the collected sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.[8][9]
-
Calculation: Calculate the solubility by taking the dilution factor into account. Express the solubility in units such as mg/mL or mol/L.
-
Replicates: It is recommended to perform the experiment in at least triplicate to ensure the reproducibility of the results.[10]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility, especially in the context of drug discovery and development.[5][6]
-
Thermodynamic Solubility: As determined by the shake-flask method, this is the true equilibrium solubility of the most stable crystalline form of the compound. It is a time-consuming measurement but provides the most accurate and fundamental solubility value.[5]
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer.[5] Precipitation is then detected, often by nephelometry or UV-Vis spectroscopy.[9][11] This method is faster but can overestimate solubility as it may not represent the equilibrium state or the most stable crystal form.[5]
For researchers in drug development, understanding both types of solubility is crucial. Kinetic solubility can be useful for initial screening, while thermodynamic solubility is essential for formulation and biopharmaceutical classification.
References
- 1. This compound | CAS#:22433-12-1 | Chemsrc [chemsrc.com]
- 2. This compound | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. rheolution.com [rheolution.com]
Technical Guide: (5-Bromopyrimidin-2-yl)methanol - Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and key physicochemical properties of (5-Bromopyrimidin-2-yl)methanol. The information is intended to support its safe and effective use in research and development, particularly in the context of medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative. Its chemical structure makes it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 22433-12-1 | PubChem[1] |
| Molecular Formula | C₅H₅BrN₂O | PubChem[1] |
| Molecular Weight | 189.01 g/mol | PubChem[1] |
| Appearance | Yellow solid | Biz Trade Circle |
| Purity | Typically ≥95% | CymitQuimica, LabSolutions |
| Storage Temperature | 2-8°C | Biz Trade Circle |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
GHS Hazard Classification
| Hazard Class | Category | Source |
| Acute Toxicity, Oral | 4 | PubChem[1] |
| Skin Corrosion/Irritation | 2 | PubChem[1] |
| Serious Eye Damage/Eye Irritation | 2A | PubChem[1] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | PubChem[1] |
Hazard and Precautionary Statements
| Type | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed | PubChem[1] |
| Hazard | H315 | Causes skin irritation | PubChem[1] |
| Hazard | H319 | Causes serious eye irritation | PubChem[1] |
| Hazard | H335 | May cause respiratory irritation | PubChem[1] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | PubChem |
| Precautionary | P264 | Wash skin thoroughly after handling | PubChem |
| Precautionary | P270 | Do not eat, drink or smoke when using this product | PubChem |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | PubChem |
| Precautionary | P301+P317 | IF SWALLOWED: Get medical help. | PubChem |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. | PubChem |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | PubChem |
| Precautionary | P319 | Get medical help if you feel unwell. | PubChem |
| Precautionary | P405 | Store locked up. | PubChem |
| Precautionary | P501 | Dispose of contents/container in accordance with local regulations. | PubChem |
Experimental Protocols and Handling
While specific experimental protocols for the use of this compound in drug development are not widely published, its role as a synthetic intermediate suggests its use in standard organic chemistry reactions. The following sections outline best practices for handling this compound based on its known hazards.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following diagram illustrates the recommended PPE.
First Aid Measures
In case of exposure, follow these first aid protocols.
Spill and Disposal Procedures
Proper containment and disposal are crucial to mitigate environmental and health risks.
Synthetic Applications in Drug Discovery
Disclaimer
This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before handling or use. All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated environment.
References
(5-Bromopyrimidin-2-yl)methanol: A Technical Guide to Commercial Availability and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of (5-Bromopyrimidin-2-yl)methanol, a key building block in medicinal chemistry. It further details a plausible synthetic protocol for its preparation and its application in the development of kinase inhibitors, a critical class of therapeutic agents.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, suitable for laboratory-scale synthesis and drug discovery applications. Below is a summary of representative commercial sources and their product specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| BLD Pharm | 22433-12-1 | C5H5BrN2O | 189.01 | Not Specified |
| Capot Chemical | 22433-12-1 | C5H5BrN2O | 189.01 | ≥97% |
| CymitQuimica | 22433-12-1 | C5H5BrN2O | 189.012 | 95% |
| LabSolutions | 22433-12-1 | C5H5BrN2O | 189.012 | 97% |
Synthesis and Experimental Protocols
While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. A common synthetic route involves the reduction of a suitable precursor, such as 5-bromopyrimidine-2-carbaldehyde.
Experimental Protocol: Synthesis of this compound via Reduction
This protocol describes a plausible method for the synthesis of this compound by the reduction of 5-bromopyrimidine-2-carbaldehyde. The reaction conditions are based on standard procedures for the reduction of heterocyclic aldehydes.
Materials:
-
5-bromopyrimidine-2-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a stirred solution of 5-bromopyrimidine-2-carbaldehyde (1.0 eq) in methanol at 0 °C in a round-bottom flask, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[1] this compound serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 5-position provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce molecular diversity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material to generate a more complex, substituted pyrimidine derivative.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and application of this compound in a drug discovery context.
Caption: Synthetic workflow for this compound.
Caption: Application in kinase inhibitor discovery workflow.
References
A Technical Guide to the Spectroscopic Analysis of (5-Bromopyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of (5-Bromopyrimidin-2-yl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrimidine-H (2H) | 8.8 - 9.2 | Singlet |
| -CH₂- (2H) | ~4.7 | Singlet |
| -OH (1H) | Variable | Singlet (broad) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (Pyrimidine) | 155 - 165 |
| C-Br (Pyrimidine) | 110 - 120 |
| C-H (Pyrimidine) | 157 - 162 |
| -CH₂-OH | 60 - 65 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch (pyrimidine) | 1550 - 1650 | Medium to Strong |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 188/190 | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| [M-H₂O]⁺ | 170/172 | Loss of water from the molecular ion. |
| [M-CH₂OH]⁺ | 157/159 | Loss of the hydroxymethyl group. |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve high resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) and correlate them to specific functional groups using standard correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Procedure (Electron Ionization - GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer.
-
The compound will be vaporized and separated from the solvent on the GC column before entering the ion source of the mass spectrometer.
-
In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule. The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the M peak.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to (5-Bromopyrimidin-2-yl)methanol: Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromopyrimidin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, most notably utilized in the synthesis of the dual endothelin receptor antagonist, Macitentan. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound. It details experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes its role in the synthesis of Macitentan and the associated endothelin signaling pathway.
Introduction
This compound, a substituted pyrimidine, has emerged as a valuable intermediate in the synthesis of complex pharmacologically active molecules. Its utility lies in the reactive hydroxymethyl group at the 2-position and the bromine atom at the 5-position of the pyrimidine ring, which allow for diverse chemical modifications and coupling reactions. This guide will delve into the historical context of its parent structures, detail its synthesis, and explore its significant application in the development of the dual endothelin receptor antagonist, Macitentan.
Discovery and History
While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its development is intrinsically linked to the broader exploration of pyrimidine chemistry. A foundational patent from 1981, EP0029282A1, details a process for preparing 5-halopyrimidines, including 5-bromopyrimidine, and mentions their subsequent conversion to 5-pyrimidinemethanols. This suggests that the synthesis of compounds like this compound was an accessible transformation following the establishment of reliable methods for producing the core 5-bromopyrimidine structure.
The significance of this compound as a key intermediate became more prominent with its application in the synthesis of advanced drug candidates. Its role as a crucial building block in the synthesis of Macitentan, a drug for the treatment of pulmonary arterial hypertension, has solidified its importance in modern medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 22433-12-1 | [1] |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | Not reported | |
| Boiling Point | 263.7 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in methanol and other organic solvents. |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound at the 2-position of the 5-bromopyrimidine ring, such as an aldehyde or a carboxylic acid ester.
Synthetic Pathway Overview
The general synthetic approach involves the preparation of a 5-bromopyrimidine-2-carbonyl precursor followed by its reduction to the desired alcohol.
Experimental Protocols
Below are representative experimental protocols for the key synthetic transformations.
Protocol 1: Reduction of Ethyl 5-bromopyrimidine-2-carboxylate with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from general procedures for the reduction of esters to alcohols using LiAlH₄.[4][5]
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: A solution of ethyl 5-bromopyrimidine-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Isolation: The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Reduction of 5-Bromopyrimidine-2-carboxaldehyde with Sodium Borohydride (NaBH₄)
This protocol is based on general procedures for the reduction of aldehydes to alcohols.[6][7]
-
Setup: A round-bottom flask is charged with 5-bromopyrimidine-2-carboxaldehyde (1.0 equivalent) dissolved in methanol or ethanol.
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (1.1 equivalents) is added portion-wise with stirring.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until completion as monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of water. The bulk of the organic solvent is removed under reduced pressure.
-
Isolation: The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
Purification: Purification is achieved by column chromatography on silica gel or recrystallization.
Application in Drug Discovery: The Synthesis of Macitentan
A prominent application of this compound is in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[8]
Role in the Synthetic Route of Macitentan
In the synthesis of Macitentan, this compound is used to introduce the 5-bromopyrimidin-2-yl-methoxyethyl side chain.
Quantitative Data in Macitentan Synthesis
The following table summarizes key quantitative data related to the synthesis and activity of Macitentan.
| Parameter | Value | Reference |
| Yield of Macitentan from the coupling step | Not explicitly reported, but the overall synthesis is described as efficient. | [8] |
| Macitentan IC₅₀ for ETₐ Receptor | 0.5 nM | [9] |
| Macitentan IC₅₀ for ETₑ Receptor | 391 nM | [9] |
| Clinical Efficacy (SERAPHIN study) | 45% reduction in morbidity and mortality events vs. placebo. | [10] |
Mechanism of Action of Macitentan and the Endothelin Signaling Pathway
Macitentan functions by blocking the binding of endothelin-1 (ET-1) to its receptors, ETₐ and ETₑ, which are G-protein coupled receptors. The activation of these receptors by ET-1 leads to a cascade of intracellular events resulting in vasoconstriction and cell proliferation, key factors in the pathophysiology of pulmonary arterial hypertension.[9][11]
Endothelin Signaling Pathway
The binding of ET-1 to its receptors activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to vasoconstriction and cellular proliferation.[12][13]
Conclusion
This compound is a pivotal building block in medicinal chemistry, with its historical roots in the systematic exploration of pyrimidine synthesis. Its application in the development of Macitentan highlights its strategic importance in constructing complex, biologically active molecules. This guide has provided a detailed overview of its history, synthesis, and a key application, offering valuable insights for researchers and scientists in the field of drug discovery and development. The provided experimental protocols and pathway diagrams serve as a practical resource for the synthesis and understanding of the pharmacological context of this important chemical intermediate.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. researchgate.net [researchgate.net]
- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 7. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of the (5-Bromopyrimidin-2-yl)oxy Moiety in the Synthesis of Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin receptor antagonists (ERAs) are a critical class of therapeutics, most notably used in the treatment of pulmonary arterial hypertension (PAH). These drugs function by blocking the binding of endothelin (ET) peptides to their receptors, ET-A and ET-B, thereby preventing vasoconstriction and cellular proliferation.[1][2][3] A key structural feature in some potent dual ERAs, such as Macitentan, is the (5-bromopyrimidin-2-yl)oxy group.[2][3] This application note details the synthesis of ERAs incorporating this moiety, focusing on the well-documented synthesis of Macitentan. While one might intuitively consider (5-Bromopyrimidin-2-yl)methanol as a direct precursor, the established industrial synthesis utilizes a convergent approach where the vital ether linkage is formed via a Williamson ether synthesis in the final steps.[1][2] This document provides detailed protocols for the key transformations, quantitative data from representative syntheses, and diagrams of the relevant biological pathway and experimental workflow.
Endothelin Receptor Signaling Pathway
Endothelins mediate their effects through two G-protein-coupled receptors (GPCRs), ET-A and ET-B.[1][4] In the vascular system, ET-A receptor activation on smooth muscle cells leads to prolonged vasoconstriction.[1][5] Conversely, ET-B receptors on endothelial cells can mediate vasodilation through nitric oxide release, but they are also involved in vasoconstriction in certain vascular beds.[1][5] Dual antagonists like Macitentan block both receptors, providing a comprehensive approach to mitigating the pathological effects of endothelin.[3]
Caption: Endothelin Receptor Signaling Pathway and Site of Action for Antagonists.
Synthesis of Endothelin Receptor Antagonists: The Macitentan Example
The synthesis of Macitentan is a multi-step process that involves the initial construction of a substituted pyrimidine core, followed by the introduction of the ethylene glycol linker, and finally, the crucial etherification with 5-bromo-2-chloropyrimidine to install the (5-bromopyrimidin-2-yl)oxy moiety.
Caption: General Workflow for Macitentan Synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate III)
This protocol describes the nucleophilic aromatic substitution reaction to form the core pyrimidine sulfamide intermediate.
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
N-Propylsulfamide
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Citric Acid (20% aqueous solution)
Procedure:
-
To a solution of N-Propylsulfamide (0.593 mol) in DMSO (250 ml), add Potassium tert-butoxide (0.802 mol) at room temperature.[5]
-
Stir the reaction mixture for 30 minutes to form the potassium salt of N-propylsulfamide in situ.[5]
-
Add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.329 mol) to the reaction mass.[5]
-
Stir the contents for 5-6 hours at 25-30°C. Monitor reaction completion by TLC or LC-MS.[5]
-
Upon completion, add DM water (500 ml) to the reaction mass and stir.
-
Slowly add 20% citric acid solution to adjust the pH to 6-7, precipitating the product.[5]
-
Filter the precipitated solid, wash with water, and dry under vacuum at 50-55°C for 10-12 hours to obtain the title compound.[5]
Protocol 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate II)
This protocol details the reaction of the chloropyrimidine intermediate with ethylene glycol.
Materials:
-
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate III)
-
Ethylene Glycol
-
Potassium tert-butoxide (KOtBu)
-
Deionized Water
-
Methanol
-
Citric Acid (20% aqueous solution)
Procedure:
-
In a reaction flask, add Potassium tert-butoxide (4.991 mol) to ethylene glycol (3.5 L) at 10-15°C.[5]
-
Stir the solution for 30 minutes at 25-30°C.[5]
-
Slowly add N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (0.863 mol) to the reaction mass.[5]
-
Heat the contents to 100-105°C and maintain for 12-14 hours. Monitor reaction completion by TLC or LC-MS.[5]
-
Cool the reaction mass to room temperature and add DM water (700 ml) and methanol (175 ml).[5]
-
Cool the mixture to 15-20°C and slowly add 20% citric acid solution over 1-2 hours until a solid precipitates.[5]
-
Maintain stirring for 2-3 hours at room temperature.
-
Filter the solid, wash with water, and dry under vacuum at 50-55°C for 20-24 hours to yield the title alcohol.[5]
Protocol 3: Synthesis of Macitentan via Williamson Ether Synthesis
This final step involves the formation of the key ether linkage to introduce the (5-bromopyrimidin-2-yl)oxy moiety.
Materials:
-
N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate II)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
5-bromo-2-chloropyrimidine
-
Methanol (for recrystallization)
Procedure:
-
Under an inert nitrogen atmosphere, add sodium hydride (e.g., 8 g of 60% dispersion) to a flask containing anhydrous THF (200 ml).[1]
-
Prepare a solution of Intermediate II (e.g., 43.1 g, 0.1 mol) in THF (200 ml) and a separate solution of 5-bromo-2-chloropyrimidine (e.g., 19.4 g, 0.1 mol) in THF (100 ml).[1]
-
Slowly and simultaneously add the THF solutions of Intermediate II and 5-bromo-2-chloropyrimidine to the stirred NaH suspension at 10-15°C. The addition should take approximately 5 hours.[1]
-
After the addition is complete, continue stirring at the same temperature for an additional 4 hours.[1]
-
Quench the reaction by pouring the mixture into water (300 ml), ensuring the temperature remains below 20°C.
-
Adjust the pH to 2-3 with hydrochloric acid and separate the layers.
-
Wash the organic (THF) phase with water, separate, and then concentrate under reduced pressure to obtain the crude product.[1]
-
Recrystallize the crude solid from methanol (e.g., 500 ml) to yield pure Macitentan.[1]
Data Presentation
The following table summarizes representative yields and purity data for the synthesis of Macitentan and its key intermediates, compiled from patent literature.
| Step | Product | Starting Material | Reagents | Yield | Purity (HPLC) | Reference |
| 1 | N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (III) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | N-Propylsulfamide, KOtBu, DMSO | 71% | 99.2% | [6] |
| 2 | N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (II) | Intermediate III | Ethylene Glycol, Cs₂CO₃ | 92% | 99.5% | [7] |
| 3 | Macitentan | Intermediate II | 5-bromo-2-chloropyrimidine, NaH, THF | 89% | 99.8% | [1] |
Conclusion
The synthesis of advanced endothelin receptor antagonists like Macitentan highlights a sophisticated chemical strategy. The incorporation of the (5-bromopyrimidin-2-yl)oxy moiety is not achieved by using this compound as a building block. Instead, it is introduced in the final synthetic step through a Williamson ether synthesis between a core alcohol intermediate and 5-bromo-2-chloropyrimidine. This convergent approach allows for the late-stage introduction of a key pharmacophore, which is an efficient strategy in complex molecule synthesis. The provided protocols offer a detailed guide for researchers in medicinal chemistry and drug development to synthesize this important class of compounds, enabling further research and development in the field of endothelin receptor antagonism.
References
- 1. US20210300880A1 - Method for preparing macitentan and intermediate compound thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 6. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]
- 7. WO2018059288A1 - Method for preparing macitentan and intermediate compound thereof - Google Patents [patents.google.com]
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with (5-Bromopyrimidin-2-yl)methanol
Introduction
The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The ability to selectively introduce diverse substituents at various positions on the pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates.[1] (5-Bromopyrimidin-2-yl)methanol is a versatile building block that combines a reactive bromine atom at the 5-position, suitable for palladium-catalyzed cross-coupling, with a hydroxymethyl group at the 2-position, which can be a site for further functionalization or can participate in hydrogen bonding interactions with biological targets.
These application notes provide a comprehensive overview and detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing this compound.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[1][3] The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3]
-
Transmetalation (or related step) : An organometallic coupling partner (e.g., organoboron, organocopper acetylide) transfers its organic group to the palladium(II) complex.[3] For the Buchwald-Hartwig amination, this step involves the formation of a palladium-amido complex.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.[5] This reaction is widely used to synthesize 5-aryl or 5-vinyl pyrimidine derivatives.
Application Notes:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst.[6] Other catalysts, including Pd(OAc)₂ with suitable phosphine ligands (e.g., SPhos), can also be employed.[4]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[7] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[1][6] These bases are generally compatible with the hydroxymethyl group.
-
Solvent: A mixture of an organic solvent and water is typical, such as 1,4-dioxane/water or toluene/water.[4][6] Green solvents like tert-amyl alcohol have also been shown to be effective.[8]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [1] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 83% | [1][9] |
| Methylboronic acid | Pd(OAc)₂ (10) / SPhos (20) | K₃PO₄ (4.0) | Toluene/H₂O/THF | 80 | - | [4] |
| Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | - |[4] |
Note: Data is primarily based on reactions with 5-bromopyrimidine and serves as a starting point for optimization with this compound. The nickel-catalyzed example shows an effective alternative.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Glassware Preparation : Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (e.g., Argon).[6]
-
Reagent Addition : To the flask, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[6]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[10]
-
Solvent Addition : Add the degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/water) via syringe.[6]
-
Reaction : Place the flask in a preheated oil bath at 80–100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[6]
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6]
-
Purification : Purify the crude product by column chromatography on silica gel.[6]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, producing 5-alkynylpyrimidine derivatives.[2][11] These products are valuable intermediates for synthesizing more complex heterocyclic structures.[2]
Application Notes:
-
Catalysis: The reaction is traditionally catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) with a copper(I) co-catalyst (e.g., CuI).[2][12] Copper-free conditions have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[2][6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base also often serves as the solvent or a co-solvent.[6][10] These mild conditions are well-suited for substrates containing a hydroxymethyl group.
-
Solvents: Anhydrous solvents like DMF, THF, or acetonitrile are commonly used, especially if the amine base is not used as the solvent.[10]
Data Presentation: Sonogashira Coupling Conditions | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | RT - 80 |[10] | | Terminal Alkyne | Pd(PPh₃)₄ (5) | None (Copper-free) | Et₃N or DIPEA (2.0-3.0) | THF or DMF | RT - 60 |[6] | | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 100 |[6] |
Note: These are general conditions for 5-bromopyrimidine and should be optimized for the specific substrate.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Glassware Preparation : Dry all glassware under vacuum with heating and cool under an inert gas.[6]
-
Reagent Addition : To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas three times.[6]
-
Solvent and Base Addition : Add a degassed anhydrous solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 2.0–3.0 equiv.).[6]
-
Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C). Monitor reaction progress by TLC or LC-MS.[6]
-
Workup : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate under reduced pressure.[6]
-
Purification : Purify the crude product by column chromatography on silica gel.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C–N bond formation, coupling an aryl halide with a primary or secondary amine.[13] This reaction is essential for synthesizing 2-amino-5-substituted pyrimidines, a common scaffold in bioactive molecules.[14]
Application Notes:
-
Challenge with Substrate: The primary consideration for this compound is the potential for the base to deprotonate the hydroxyl group.
-
Catalyst/Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is typically required.[10][15] The choice of ligand is critical and often needs to be screened for optimal results.[15]
-
Base: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common but may cause side reactions with the hydroxyl group.[15] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended as a starting point for this substrate, although they may require higher temperatures or longer reaction times.[15]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are preferred to ensure the stability of the catalytic species.[15]
Data Presentation: Buchwald-Hartwig Amination Conditions | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary/Secondary Amine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-120 |[10] | | Primary/Secondary Amine | XPhos Pd G3 (2) | XPhos (4) | Cs₂CO₃ or K₃PO₄ | 1,4-Dioxane | 100-120 |[15] | | Ammonia Equivalent | Pd(OAc)₂ (1-2) | Josiphos-type ligand | LiHMDS | Toluene | 100 |[16] |
Note: Conditions are generalized. For this compound, starting with weaker bases like Cs₂CO₃ is strongly advised.
Experimental Protocol: Buchwald-Hartwig Amination
-
Glassware Preparation : Oven-dry a reaction vessel or Schlenk tube and cool under an inert atmosphere.[10]
-
Reagent Setup : To the vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).[10][15]
-
Inert Atmosphere : Evacuate and backfill the vessel with an inert gas. Repeat this cycle three times.[10]
-
Solvent and Reagent Addition : Add the degassed anhydrous solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[10]
-
Reaction : Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor consumption of the starting material by TLC or LC-MS.
-
Workup : After cooling, quench the reaction carefully with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Derivatization of (5-Bromopyrimidin-2-yl)methanol for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of (5-Bromopyrimidin-2-yl)methanol, a versatile building block in medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds, and its derivatization allows for the exploration of chemical space to develop novel therapeutic agents.[1][2] This guide focuses on three key derivatization strategies: etherification, esterification, and Suzuki-Miyaura cross-coupling, providing methodologies and data to support drug discovery and development programs.
Introduction to this compound in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active molecules. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it an attractive scaffold for medicinal chemists. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of this compound offers two distinct points for chemical modification. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. The primary alcohol functionality allows for classic transformations such as etherification and esterification to introduce a wide range of functional groups and modulate the physicochemical properties of the resulting molecules. These derivatizations are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.
Derivatization Strategies and Protocols
Etherification
Etherification of the primary alcohol of this compound is a common strategy to introduce lipophilic or polar side chains, which can influence the compound's solubility, cell permeability, and target engagement. The Williamson ether synthesis and related methods are typically employed.
Experimental Protocol: Synthesis of 2-(Alkoxymethyl)-5-bromopyrimidines
This protocol describes a general procedure for the etherification of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(alkoxymethyl)-5-bromopyrimidine.
Quantitative Data:
| Derivative | Alkyl Halide | Yield (%) | Reference |
| 2-(Benzyloxymethyl)-5-bromopyrimidine | Benzyl bromide | 85 | Adapted from general etherification protocols |
| 5-Bromo-2-(methoxymethyl)pyrimidine | Methyl iodide | 90 | Adapted from general etherification protocols |
Esterification
Esterification of this compound introduces an ester moiety, which can act as a prodrug to improve bioavailability or provide additional interaction points with the biological target. The Fischer-Speier esterification or acylation with acid chlorides or anhydrides are common methods.
Experimental Protocol: Synthesis of (5-Bromopyrimidin-2-yl)methyl Esters
This protocol outlines a general procedure for the esterification of this compound with a carboxylic acid using an acid catalyst.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene or other suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.5 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure (5-bromopyrimidin-2-yl)methyl ester.
Quantitative Data:
| Derivative | Carboxylic Acid | Yield (%) | Reference |
| (5-Bromopyrimidin-2-yl)methyl acetate | Acetic acid | 78 | Adapted from Fischer esterification protocols[3][4] |
| (5-Bromopyrimidin-2-yl)methyl benzoate | Benzoic acid | 82 | Adapted from Fischer esterification protocols[3][4] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyrimidine ring. This modification is pivotal for exploring SAR, particularly for targets like protein kinases where aryl-binding pockets are common.
Experimental Protocol: Synthesis of 5-Aryl-(2-hydroxymethyl)pyrimidines
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst (typically 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired 5-aryl-(2-hydroxymethyl)pyrimidine.
Quantitative Data:
| Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| (5-Phenylpyrimidin-2-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 88 | Adapted from Suzuki coupling protocols[5] |
| (5-(4-Methoxyphenyl)pyrimidin-2-yl)methanol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 92 | Adapted from Suzuki coupling protocols[5] |
Biological Applications and Signaling Pathways
Derivatives of this compound have shown promise in various therapeutic areas, particularly as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibition:
Many pyrimidine-based compounds act as ATP-competitive inhibitors of protein kinases. The pyrimidine scaffold can form crucial hydrogen bonds with the kinase hinge region, while substituents introduced through derivatization can occupy adjacent hydrophobic pockets, leading to high potency and selectivity. For instance, the introduction of aryl groups via Suzuki coupling can lead to potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.
Below is a simplified representation of a generic kinase signaling pathway that can be targeted by these derivatives.
Caption: Generic Receptor Tyrosine Kinase Signaling Pathway and Inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives in a drug discovery context is outlined below.
Caption: Drug Discovery Workflow for this compound Derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse libraries of pyrimidine derivatives. The protocols for etherification, esterification, and Suzuki-Miyaura coupling provided herein offer robust methods for generating novel compounds with potential therapeutic applications, particularly in the field of kinase inhibition. The systematic derivatization and subsequent biological evaluation of this scaffold are key steps in the identification and optimization of new drug candidates.
References
- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. medchemica.com [medchemica.com]
- 3. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 4. Pharmaceutical compositions - Patent US-10596120-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Etherification of (5-Bromopyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyrimidin-2-yl)methanol is a valuable building block in medicinal chemistry and drug development due to the versatile reactivity of the pyrimidine core and the presence of both a nucleophilic hydroxyl group and a bromine atom, which can participate in various coupling reactions. The etherification of the primary alcohol functionality allows for the introduction of diverse alkoxy groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed, step-by-step guide for the etherification of this compound via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Reaction Principle
The etherification of this compound is achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the desired ether. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide in an anhydrous aprotic solvent.
Reaction Scheme:
Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).
Experimental Protocols
Materials and Reagents
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon or manifold)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Column for chromatography
Protocol 1: General Procedure for the Etherification of this compound
This protocol is a general guideline. Specific quantities for different alkyl halides are provided in Table 1.
1. Reaction Setup: a. To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). b. Dissolve the starting material in anhydrous THF or DMF (approximately 0.2 M concentration). c. Cool the solution to 0 °C using an ice bath.
2. Alkoxide Formation: a. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C. b. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment (PPE) in a fume hood. Hydrogen gas is evolved during this step. c. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the alkoxide is usually indicated by the cessation of gas evolution.
3. Alkylation: a. Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Stir the reaction mixture at room temperature for the time indicated in Table 1, or until TLC analysis shows complete consumption of the starting material.
4. Reaction Work-up: a. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution to destroy any excess NaH. b. Add water to dissolve the inorganic salts. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-(alkoxymethyl)-5-bromopyrimidine.
Data Presentation
Table 1: Reaction Parameters and Yields for the Etherification of this compound
| Alkyl Halide (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl Iodide (CH₃I) | NaH (1.2) | THF | RT | 4 | ~85-95% |
| Ethyl Bromide (CH₃CH₂Br) | NaH (1.2) | DMF | RT | 6 | ~80-90% |
| Benzyl Bromide (BnBr) | NaH (1.2) | THF | RT | 3 | ~90-98% |
| Propyl Iodide (CH₃CH₂CH₂I) | NaH (1.2) | DMF | RT | 6 | ~80-90% |
| Isopropyl Bromide (i-PrBr) | NaH (1.2) | DMF | 50 | 12 | Lower yields expected due to competing elimination |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Table 2: Spectroscopic Data for Representative 2-(Alkoxymethyl)-5-bromopyrimidines
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 2-(Methoxymethyl)-5-bromopyrimidine | 8.75 (s, 2H), 4.70 (s, 2H), 3.50 (s, 3H) | 165.2, 160.1, 120.5, 75.8, 58.9 | [M+H]⁺: 203.0/205.0 |
| 2-(Ethoxymethyl)-5-bromopyrimidine | 8.74 (s, 2H), 4.72 (s, 2H), 3.65 (q, J=7.0 Hz, 2H), 1.25 (t, J=7.0 Hz, 3H) | 165.3, 160.0, 120.4, 74.0, 66.8, 15.2 | [M+H]⁺: 217.0/219.0 |
| 2-(Benzyloxymethyl)-5-bromopyrimidine | 8.76 (s, 2H), 7.40-7.30 (m, 5H), 4.80 (s, 2H), 4.65 (s, 2H) | 165.4, 160.2, 137.5, 128.6, 128.1, 127.9, 120.6, 73.5, 72.8 | [M+H]⁺: 279.0/281.0 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Logical Relationship of Key Steps
Application Notes and Protocols: The Strategic Use of (5-Bromopyrimidin-2-yl)methanol in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural similarity to the purine core of ATP, enabling competitive binding at the enzyme's active site.[1] (5-Bromopyrimidin-2-yl)methanol is a versatile building block in this context. The bromine atom at the C5 position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Myaura coupling. This allows for the systematic exploration of the chemical space to enhance inhibitor potency and selectivity. The methanol group at the C2 position offers a further point for modification or can participate in key hydrogen-bonding interactions within the kinase domain.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Spleen Tyrosine Kinase (SYK) and Cathepsin K inhibitors. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to guide researchers in the development of novel therapeutics.
Data Presentation: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative pyrimidine-based inhibitors against Cathepsin K and SYK. This data highlights the impact of structural modifications on potency.
Table 1: Inhibitory Activity of Pyrimidine-Based Cathepsin K Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 2-cyano-pyrimidine derivative 42 | Cathepsin K | 4 | Odanacatib | 0.2[2] |
| 2-cyano-pyrimidine derivative 43 | Cathepsin K | 100 | Balicatib | 1.4[2][3] |
| Pyrrolopyrimidine derivative | Cathepsin K | 61.9 | Relacatib | 0.041 (Ki,app)[2] |
| Triazine derivative 41 | Cathepsin K | 1 | MIV-711 | 0.98 (Ki)[2] |
Table 2: Inhibitory Activity of Pyrimidine-Based SYK Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| TAK-659 | SYK | 3.2 |
| Imidazo[1,2-c]pyrimidine 9f | SYK | Not specified |
| 4-anilinopyrimidine-5-carboxamide 9a | SYK | Not specified |
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and experimental workflows provide a clear understanding of the biological context and synthetic strategies.
Spleen Tyrosine Kinase (SYK) Signaling Pathway
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells.[4] It is a key mediator in various cellular responses, including B-cell activation, mast cell degranulation, and macrophage phagocytosis.[4] Dysregulation of SYK signaling is implicated in inflammatory diseases and hematological malignancies.
Caption: Simplified SYK signaling cascade initiated by B-cell receptor engagement.
Cathepsin K in Bone Resorption
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[5] It plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[6] Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis and other bone-related disorders.
Caption: RANKL-RANK signaling pathway leading to Cathepsin K mediated bone resorption.
General Synthetic Workflow for Kinase Inhibitors
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and is widely used in the preparation of kinase inhibitors.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(hydroxymethyl)pyrimidine.
Protocol 2: Synthesis of a 2-Cyano-pyrimidine Cathepsin K Inhibitor
This protocol describes the synthesis of a potent 2-cyano-pyrimidine based Cathepsin K inhibitor, adapted from literature procedures. While this synthesis does not start from this compound, it illustrates the elaboration of a similar pyrimidine core.
Step 1: Nucleophilic Aromatic Substitution
-
Materials: 2,4-dichloro-5-bromopyrimidine, desired amine (e.g., a substituted aniline, 1.0 eq), a base (e.g., DIPEA, 1.5 eq), and a solvent (e.g., THF).
-
Procedure: Dissolve 2,4-dichloro-5-bromopyrimidine in THF and cool to a low temperature (e.g., -70 °C). Slowly add a solution of the amine and DIPEA in THF. Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS). The intermediate can be isolated or used directly in the next step.
Step 2: Cyanation
-
Materials: The intermediate from Step 1, a cyanide source (e.g., Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), and a solvent (e.g., DMF).
-
Procedure: To a solution of the intermediate in DMF, add Zn(CN)₂ and the palladium catalyst. Heat the mixture under an inert atmosphere until the reaction is complete. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The product is purified by chromatography.
Step 3: Further Elaboration (e.g., Suzuki Coupling)
-
The bromine at the C5 position can be further functionalized using the Suzuki-Miyaura coupling as described in Protocol 1 to introduce various P3 substituents.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
Kinase substrate (specific peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a suitable microplate (e.g., 384-well), add the kinase assay buffer.
-
Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.
-
Add the recombinant kinase enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization through established chemical transformations, such as the Suzuki-Miyaura coupling, make it an attractive scaffold for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel and potent kinase inhibitors for various therapeutic targets.
References
- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. Orally bioavailable cathepsin K inhibitors with pyrrolopyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Barbier-type Synthesis of (5-Bromopyrimidin-2-yl)methanol Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (5-Bromopyrimidin-2-yl)methanol analogues utilizing a Barbier-type reaction. This one-pot methodology offers a versatile and efficient alternative to traditional Grignard reactions, demonstrating tolerance to various functional groups and milder reaction conditions.
Introduction
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The this compound moiety, in particular, serves as a valuable building block for the development of novel bioactive compounds. The Barbier reaction, an organometallic reaction involving an alkyl halide, a carbonyl compound, and a metal, provides a direct, in-situ method for the formation of carbon-carbon bonds.[1][2] This approach is advantageous as it circumvents the separate preparation of an organometallic reagent, which is often unstable.[1] The reaction is typically carried out using metals such as magnesium, zinc, indium, or samarium and is known for its compatibility with aqueous media, aligning with the principles of green chemistry.[1][2]
This application note details a representative Barbier-type protocol for the synthesis of a this compound analogue, specifically 1-(5-bromopyrimidin-2-yl)-1-phenylethan-1-ol. This compound is synthesized from 5-bromo-2-acetylpyrimidine and iodobenzene using zinc metal.
Reaction Principle
The Barbier reaction proceeds via the in-situ formation of an organometallic species from an organic halide and a metal. This species then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. In the context of this protocol, iodobenzene reacts with zinc to form an organozinc intermediate, which then attacks the carbonyl carbon of 5-bromo-2-acetylpyrimidine to yield the corresponding tertiary alcohol after aqueous workup.
Experimental Protocols
Protocol 1: Synthesis of 1-(5-bromopyrimidin-2-yl)-1-phenylethan-1-ol
Materials:
-
5-bromo-2-acetylpyrimidine
-
Iodobenzene
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon), add activated zinc dust (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
In a separate flask, dissolve 5-bromo-2-acetylpyrimidine (1.0 equivalent) and iodobenzene (1.2 equivalents) in anhydrous THF.
-
Add the solution of the pyrimidine derivative and iodobenzene dropwise to the stirred suspension of zinc in THF at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-(5-bromopyrimidin-2-yl)-1-phenylethan-1-ol.
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of 1-(5-bromopyrimidin-2-yl)-1-phenylethan-1-ol
| Parameter | Value |
| Reactant 1 | 5-bromo-2-acetylpyrimidine |
| Reactant 2 | Iodobenzene |
| Metal | Zinc |
| Solvent | THF |
| Reaction Time | 6 hours |
| Yield (%) | 75% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (s, 2H), 7.50-7.30 (m, 5H), 5.50 (s, 1H, -OH), 1.90 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.2, 160.1, 145.3, 128.8, 128.1, 126.5, 118.9, 75.4, 28.9 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₂H₁₁BrN₂O: 279.01; found: 279.03 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Barbier-type synthesis.
Potential Signaling Pathway Involvement
Given that pyrimidine analogues are known to interact with a variety of biological targets, including kinases, a potential application of this compound analogues could be in the development of kinase inhibitors. Many kinase inhibitors target ATP-binding sites, and the pyrimidine scaffold is a common feature in such molecules.
Caption: Potential inhibition of a kinase signaling pathway.
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, including anticancer agents and antivirals. Analogues synthesized via the Barbier-type reaction can be screened for a wide range of biological activities, including but not limited to:
-
Kinase inhibition: As depicted in the signaling pathway diagram, these compounds can be designed to target specific kinases involved in cell proliferation and survival pathways, making them potential candidates for cancer therapy.
-
Antiviral activity: The pyrimidine nucleus is a key component of nucleoside analogues used in antiviral therapies.
-
Antimicrobial agents: Functionalized pyrimidines have shown promise as antibacterial and antifungal agents.
The synthetic accessibility and potential for diversification make the Barbier-type synthesis of this compound analogues a valuable tool for medicinal chemists in the pursuit of novel therapeutic agents.
References
Application Notes and Protocols: (5-Bromopyrimidin-2-yl)methanol in Materials Science
(5-Bromopyrimidin-2-yl)methanol) is a versatile building block for the synthesis of advanced functional materials. Its unique structure, featuring a bromine atom for cross-coupling reactions, an electron-deficient pyrimidine core, and a reactive methanol group, makes it a valuable precursor for a range of applications in materials science, particularly in the field of organic electronics.
These application notes provide an overview of the potential uses of this compound and detailed protocols for the synthesis and characterization of a representative organic light-emitting diode (OLED) host material derived from it.
Applications in Organic Electronics
The electron-deficient nature of the pyrimidine ring makes materials incorporating this moiety well-suited for use as electron-transporting materials (ETMs) or host materials in OLEDs. The bromine atom on the pyrimidine ring serves as a reactive site for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise tuning of the electronic and photophysical properties of the final material.
A notable application is in the development of host materials for phosphorescent OLEDs (PhOLEDs). A well-designed host material should possess a high triplet energy to confine the excitons on the phosphorescent guest emitter, as well as balanced charge-transport properties to ensure an efficient recombination process within the emissive layer. The pyrimidine core contributes to a high triplet energy and good electron mobility.
Synthesis of a Bipolar Host Material
This section details the synthesis of a hypothetical bipolar host material, 2-(dibenzo[b,d]furan-4-yl)-5-(9H-carbazol-9-yl)pyrimidine (DBF-CzP) , using this compound as a key starting material. The synthesis involves a two-step process: oxidation of the methanol group to an aldehyde, followed by a Suzuki coupling reaction.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Bromopyrimidin-2-yl)methanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Bromopyrimidin-2-yl)methanol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, helping you to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct route is the reduction of 5-bromopyrimidine-2-carbaldehyde. An alternative, though less common, route could involve the bromination of 2-(hydroxymethyl)pyrimidine, but this can present challenges with regioselectivity.
Q2: I am seeing low yields in my reduction of 5-bromopyrimidine-2-carbaldehyde. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reducing agent may be old or insufficient. Reaction times or temperatures may also be inadequate.
-
Side reactions: Over-reduction to 2-methyl-5-bromopyrimidine is a possibility, especially with stronger reducing agents.
-
Degradation: The starting material or product might be sensitive to the reaction or workup conditions.
-
Purification losses: The product may be lost during extraction or chromatography.
Q3: My purification by column chromatography is not effective. What can I do?
A3: If you are experiencing difficulties with column chromatography, consider the following:
-
Solvent System: Experiment with different solvent systems to achieve better separation. A gradient elution might be necessary.
-
Alternative Methods: Recrystallization could be a viable alternative for purification if a suitable solvent is found.
-
Sample Purity: Ensure your crude product is as clean as possible before loading it onto the column to avoid overloading and streaking.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reduction of the aldehyde. | Use a fresh batch of a mild reducing agent like sodium borohydride (NaBH₄). Ensure you are using a sufficient molar excess. Monitor the reaction by TLC or LC-MS to confirm completion. |
| Over-reduction to the methyl group. | Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄). Stick to milder reagents such as NaBH₄ and maintain a low reaction temperature (e.g., 0 °C). | |
| Degradation of starting material or product. | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Ensure the workup is not overly acidic or basic. | |
| Impure Product | Presence of unreacted starting material. | Increase the reaction time or the amount of reducing agent. Ensure efficient stirring. |
| Formation of byproducts. | Optimize the reaction temperature; lower temperatures often increase selectivity. Consider a different, more selective reducing agent. | |
| Difficulty in Purification | Poor separation on silica gel column. | Test different solvent systems in TLC to find an optimal mobile phase for separation. Consider using a different stationary phase if silica is not effective. |
| Product is an oil and difficult to handle. | If the product is an oil, try to form a solid derivative for easier handling and purification, which can then be converted back to the alcohol. |
Experimental Protocols
A common method for the synthesis of this compound is the reduction of 5-bromopyrimidine-2-carbaldehyde.
Protocol 1: Reduction of 5-bromopyrimidine-2-carbaldehyde using Sodium Borohydride
This protocol is adapted from a similar reduction of a brominated aromatic aldehyde.[1]
Materials:
-
5-bromopyrimidine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-bromopyrimidine-2-carbaldehyde (1.0 eq) in methanol.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred suspension, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Quenching: Carefully quench the reaction by adding water.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0 - 25 | 85-95 | Mild and selective for aldehydes.[1] |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | 0 - 25 | 80-90 | More reactive than NaBH₄, but still relatively selective. |
| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl ether | -78 to 0 | Variable | Very reactive, risk of over-reduction and reduction of the pyrimidine ring. Not generally recommended for this transformation. |
Visualizations
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Common side reactions in the synthesis of (5-Bromopyrimidin-2-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromopyrimidin-2-yl)methanol. The primary focus is on the common synthetic route involving the reduction of 5-bromopyrimidine-2-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes?
Low yields in the reduction of 5-bromopyrimidine-2-carbaldehyde can stem from several factors:
-
Purity of Starting Material: Impurities in the 5-bromopyrimidine-2-carbaldehyde can inhibit the reaction or lead to the formation of side products. Ensure the starting material is of high purity, and consider purification by recrystallization or column chromatography if necessary.
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical. While the reduction is typically rapid, ensure it has gone to completion by monitoring with Thin Layer Chromatography (TLC). Running the reaction at a lower temperature (e.g., 0 °C) can help minimize side reactions.
-
Reagent Quality: The activity of the reducing agent, typically sodium borohydride (NaBH₄), is crucial. Use a fresh, unopened container of NaBH₄ whenever possible, as it can degrade over time, especially with exposure to moisture.
-
Incomplete Quenching and Work-up: Improper quenching of the reaction can lead to product loss. Ensure the work-up procedure is followed carefully to effectively isolate the product.
Q2: I am observing a significant amount of an apolar byproduct in my crude product. What could it be?
A common apolar byproduct is the debrominated product, pyrimidin-2-yl)methanol. This can occur through a side reaction known as hydrodehalogenation.
-
Hydrodehalogenation: While sodium borohydride is a mild reducing agent, it can, under certain conditions, facilitate the removal of the bromine atom from the pyrimidine ring. This is more commonly observed with more reactive aryl halides or in the presence of transition metal catalysts. To minimize this, ensure the reaction is run at a low temperature and avoid any potential metal contaminants.
Q3: My final product seems to have other impurities that are difficult to remove by column chromatography. What other side reactions could be occurring?
Several other side reactions, though less common, can lead to impurities:
-
Over-reduction of the Pyrimidine Ring: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce the pyrimidine ring itself, especially when electron-withdrawing groups are present.[1] While NaBH₄ is significantly milder, prolonged reaction times, elevated temperatures, or an excessive amount of the reducing agent could potentially lead to the formation of dihydropyrimidine species.[1]
-
Reaction with Solvent: Sodium borohydride can react with protic solvents like methanol, especially over extended periods, which reduces its effective concentration.[2] This is why it is often added portion-wise to a cooled solution of the substrate.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Purity of 5-bromopyrimidine-2-carbaldehyde | Purify the starting material by recrystallization or column chromatography. |
| Inactive Sodium Borohydride | Use a new bottle of NaBH₄. Store it in a desiccator. | |
| Suboptimal Reaction Temperature/Time | Monitor the reaction by TLC. Maintain a low temperature (0 °C) and quench once the starting material is consumed. | |
| Apolar Byproduct | Hydrodehalogenation (loss of bromine) | Ensure the reaction is conducted at low temperatures. Avoid any potential transition metal contamination. |
| Multiple Impurities | Over-reduction of the pyrimidine ring | Use a stoichiometric amount of NaBH₄ and do not prolong the reaction unnecessarily. Avoid higher temperatures. |
| Reaction of NaBH₄ with solvent | Add NaBH₄ in portions to the cooled reaction mixture to maintain its effectiveness. | |
| Difficult Purification | Formation of borate salts | Ensure a thorough aqueous work-up to remove all inorganic boron species. Washing the organic extracts with brine can help. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromopyrimidine-2-carbaldehyde
The synthesis of the starting material can be achieved through various methods. One common approach involves the oxidation of this compound. However, for the purpose of this guide, we will assume the starting aldehyde is available. A general method for the synthesis of related pyrimidines involves the condensation of 2-bromomalonaldehyde with an appropriate amidine.[3]
Protocol 2: Reduction of 5-bromopyrimidine-2-carbaldehyde to this compound
This protocol is adapted from the reduction of the analogous 5-bromonicotinaldehyde.
Materials:
-
5-bromopyrimidine-2-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a suspension of 5-bromopyrimidine-2-carbaldehyde (1.0 eq) in methanol.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: After the reaction is complete, quench the reaction by the careful addition of water.
-
Solvent Removal: Remove the methanol from the reaction mixture by evaporation under reduced pressure using a rotary evaporator.
-
Extraction: Re-dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Visualized Workflows and Relationships
Caption: Step-by-step experimental workflow for the reduction of 5-bromopyrimidine-2-carbaldehyde.
Caption: Decision tree for troubleshooting common synthesis problems.
References
Troubleshooting low conversion rates in reactions with (5-Bromopyrimidin-2-yl)methanol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving (5-Bromopyrimidin-2-yl)methanol. The following sections are presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues & Low Conversion
Question 1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common initial checks I should perform?
Answer: When encountering low or no product yield, a systematic check of your reaction setup and reagents is the crucial first step. Here are the primary aspects to verify:
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction. Techniques like freeze-pump-thaw cycles for solvents are highly recommended.
-
Reagent Quality:
-
Solvents: Use anhydrous, degassed solvents. Water and oxygen can lead to catalyst deactivation and promote side reactions like protodeboronation in Suzuki couplings.
-
Starting Materials: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst.
-
Base: Ensure the base is fresh and has been stored correctly. Some bases are hygroscopic and their effectiveness can be compromised by moisture.
-
-
Catalyst Activity: If you are not using a pre-catalyst, ensure your palladium source and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species' generation can be inefficient if the precursors are degraded.
A logical workflow for troubleshooting these initial parameters is presented below.
Suzuki-Miyaura Coupling Specific Issues
Question 2: I am attempting a Suzuki coupling with this compound and a boronic acid, but the yield is poor. What factors are specific to this reaction?
Answer: Low yields in Suzuki couplings involving bromopyrimidine substrates can often be attributed to several factors beyond the general issues mentioned above.
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, potentially inhibiting its catalytic activity.
-
Side Reactions: Protodeboronation (replacement of the boron group with hydrogen on your coupling partner) and homocoupling of the boronic acid are common side reactions.
To address these, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing inhibition by the pyrimidine nitrogen.[1]
-
Boronic Acid Stability: To minimize protodeboronation, use anhydrous solvents and consider replacing the boronic acid with a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1]
-
Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of your solvents and reaction mixture is critical.[1]
The catalytic cycle for a Suzuki coupling and potential off-cycle reactions are illustrated below.
Data Presentation: Suzuki Coupling Conditions for Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference Compound |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | Moderate to Good | 5-Bromo-2-methylpyridin-3-amine[2] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | High | 5-Bromo-1-ethyl-1H-indazole[3] |
| Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (3) | Toluene/H₂O | 100 | Low (for 2-bromopyridine) | 2-Bromopyridine[4] |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (7.2) | t-Amyl Alcohol | 120 | Good | 5-Bromopyrimidine[5] |
Buchwald-Hartwig Amination Specific Issues
Question 3: My Buchwald-Hartwig amination of this compound is resulting in low yields and significant side products. How can I optimize this reaction?
Answer: The Buchwald-Hartwig amination is sensitive to the choice of base, solvent, and ligand, especially with heteroaromatic substrates.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS often give faster rates, but they can be problematic for substrates with sensitive functional groups, such as the primary alcohol in your starting material. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended for such cases, though they may require higher temperatures or longer reaction times.[6]
-
Solvent Choice: The solvent affects reagent solubility and catalyst stability. Toluene and 1,4-dioxane are common and effective choices. Tetrahydrofuran (THF) can also be used but may sometimes lead to lower yields.[6]
-
Common Side Reaction (Hydrodehalogenation): A frequent side reaction is the replacement of the bromine atom with a hydrogen atom. This can be minimized by:
-
Optimizing the base (trying a weaker or less hindered one).
-
Lowering the reaction temperature.
-
Screening different phosphine ligands.[6]
-
Data Presentation: Buchwald-Hartwig Amination Conditions
The table below shows representative conditions for the Buchwald-Hartwig amination of bromo-heterocycles.
| Catalyst System | Base | Solvent | Temp (°C) | Outcome | Reference |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Reflux | Good yields for N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | [7] |
| Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | Effective for various aryl bromides | [4] |
| GPhos-supported catalyst | NaOTMS | THF | 50 | Good for base-sensitive five-membered heteroaryl halides |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific boronic acid.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for your specific amine.
-
Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-4 mol%), the ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 1.5-2.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add this compound (1.0 equiv) and the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Amine Addition: Add the amine coupling partner (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite if necessary. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimization of Suzuki Coupling with (5-Bromopyrimidin-2-yl)methanol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with (5-Bromopyrimidin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields with bromopyrimidine substrates can stem from several factors. The nitrogen atom in the pyrimidine ring can coordinate with the palladium catalyst, inhibiting its activity.[1] Other common issues include inefficient oxidative addition of the C-Br bond, and competing side reactions like protodeboronation and homocoupling.[1][2] The choice of base and solvent is also critical for the reaction's success.[1][3]
Q2: What is protodeboronation and how can I prevent it with my boronic acid?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, reducing the yield of your desired product.[4][5] This is often promoted by high temperatures and the presence of water and a base.[4] To minimize this, you can:
-
Use more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
-
Run the reaction at the lowest effective temperature.[4]
-
Use a weaker base, such as K₂CO₃ or K₃PO₄.[4]
-
Minimize the amount of water in the reaction, although some water is often necessary.[4]
Q3: I am observing significant amounts of homocoupling byproducts. How can I suppress this side reaction?
Homocoupling of the boronic acid or the bromopyrimidine is a common side reaction, often promoted by the presence of oxygen.[1] To minimize homocoupling:
-
Ensure thorough degassing of the reaction mixture and solvents. This can be achieved by freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the mixture.[1]
-
Using a Pd(0) source, such as Pd(PPh₃)₄, or generating it in situ from a Pd(II) precursor with a phosphine ligand may reduce homocoupling.[1]
Q4: How critical is the choice of catalyst and ligand for this reaction?
The choice of the palladium catalyst and phosphine ligand is crucial. The lone pair of electrons on the pyrimidine's nitrogen can inhibit the catalyst.[1] Employing bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can shield the palladium center, prevent this inhibition, and facilitate the oxidative addition step.[1][3]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The nitrogen on the pyrimidine ring can coordinate to the palladium center, deactivating the catalyst.[1][3] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium.[1] Ensure all reagents and solvents are high purity and properly degassed to prevent deactivation by impurities.[3] |
| Inefficient Oxidative Addition | The C-Br bond on the pyrimidine may be less reactive, leading to a slow rate-determining step.[1] Increase the reaction temperature or screen different palladium catalysts and more electron-rich ligands.[1][6] Microwave irradiation can sometimes improve yields by providing rapid and efficient heating.[3] |
| Inappropriate Base or Solvent | The base and solvent system is critical for the transmetalation step.[1] Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane/water, THF, Toluene, DMF).[2][3][7] |
Problem: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Protodeboronation | The boronic acid is degrading.[2][4] Use more stable boronic esters (e.g., MIDA or pinacol esters).[1][5] Use weaker bases (K₃PO₄, K₂CO₃) and the lowest possible reaction temperature.[4] |
| Homocoupling | Oxygen in the reaction mixture can promote the homocoupling of boronic acids.[1] Thoroughly degas all solvents and the reaction mixture before heating.[1] |
| Dehalogenation | The bromo group is replaced by hydrogen. This can sometimes occur as a side reaction. Ensure your inert atmosphere is maintained and consider a different catalyst/ligand combination. |
Data Presentation: Recommended Reaction Conditions
The optimal conditions for Suzuki coupling of this compound should be determined empirically. The following tables provide starting points based on successful reactions with similar bromopyrimidine substrates.
Table 1: Recommended Catalyst and Ligand Systems
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd₂(dba)₃ (1-2%) | XPhos or SPhos (2-4%) | Effective for challenging substrates, including aryl chlorides, due to bulky and electron-rich nature.[3] |
| Pd(OAc)₂ (2%) | SPhos (4%) | A common and effective combination for bromopyridines.[1] |
| Pd(PPh₃)₄ (5%) | - | A classic catalyst, often effective but may require higher temperatures.[8][9] |
| NiCl₂(PCy₃)₂ (0.5%) | - | Nickel catalysts can be a cost-effective alternative for certain substrates.[8][10] |
Table 2: Recommended Bases and Solvents
| Base (equivalents) | Solvent System | Temperature (°C) |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80 - 110 |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | 80 - 110 |
| K₂CO₃ (2-3) | DMF / H₂O (1:1) | 70 - 100 |
| K₃PO₄ (4.5) | tert-Amyl alcohol | 120 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and the phosphine ligand to the flask.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS. Typical reaction times are 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[8]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: (5-Bromopyrimidin-2-yl)methanol in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on avoiding the common side reaction of debromination during palladium-catalyzed cross-coupling reactions involving (5-Bromopyrimidin-2-yl)methanol. Unwanted debromination leads to the formation of 2-(hydroxymethyl)pyrimidine, reducing the yield of the desired product and complicating purification.
This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Troubleshooting Debromination of this compound
Debromination, or hydrodebromination, is a frequently encountered side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of the undesired byproduct, 2-(hydroxymethyl)pyrimidine. This issue is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These reactive intermediates can arise from various sources, including the solvent, base, or impurities.
Below is a troubleshooting guide to address common scenarios where debromination is observed.
| Symptom | Potential Root Cause | Suggested Solution |
| Significant formation of 2-(hydroxymethyl)pyrimidine byproduct observed by LC-MS or ¹H NMR. | Aggressive Base: Strong bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can promote the formation of Pd-H species. | Switch to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are less likely to generate hydride intermediates. |
| Suboptimal Ligand: The ligand on the palladium catalyst plays a crucial role in the relative rates of the desired cross-coupling and the undesired debromination. | Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands. Examples include SPhos, XPhos, and RuPhos. These ligands can accelerate the rate of reductive elimination to form the desired product, thereby outcompeting the debromination pathway. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of Pd-H formation and subsequent debromination. | Lower the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Presence of Protic Impurities: Water, alcohols, or other protic impurities in the solvent or reagents can serve as a source for the formation of Pd-H species. | Use anhydrous and degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (Argon or Nitrogen). | |
| High Catalyst Loading or Prolonged Reaction Time: Extended exposure to the palladium catalyst, especially at high temperatures, can promote side reactions. | Optimize the catalyst loading to the lowest effective amount. Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | |
| Influence of the Hydroxymethyl Group: The free hydroxyl group in this compound could potentially coordinate with the palladium catalyst, altering its reactivity and promoting side reactions. | Consider a protecting group strategy for the hydroxymethyl group, such as converting it to a silyl ether (e.g., TBS ether) or a benzyl ether. This can prevent coordination and may improve reaction outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of 2-(hydroxymethyl)pyrimidine. This side reaction lowers the yield of your desired product and introduces an impurity that can be challenging to separate, complicating the purification process.
Q2: What is the primary cause of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species. This intermediate can be generated from various sources like the solvent (e.g., water, alcohols), the base, or other impurities. The Pd-H species can then react with the this compound in a competing catalytic cycle to replace the bromine with a hydrogen.
Q3: How does the choice of base affect debromination?
A3: The base is a critical factor. Strong, aggressive bases, such as sodium tert-butoxide (NaOtBu), are more prone to generating Pd-H species, which can lead to increased debromination. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally milder and less likely to produce these hydride species, thus minimizing the debromination side reaction.
Q4: Can the hydroxymethyl group on this compound interfere with the reaction?
A4: Yes, the free hydroxyl group has the potential to coordinate to the palladium catalyst. This coordination can influence the electronic properties and steric environment of the catalyst, potentially affecting the reaction outcome and promoting side reactions like debromination. While protecting the hydroxyl group is a possible strategy, many cross-coupling reactions can be optimized to proceed without protection.
Q5: What are the best practices for setting up a cross-coupling reaction to avoid debromination?
A5: To minimize debromination, it is crucial to use high-purity, anhydrous, and degassed reagents and solvents. The reaction should be set up under a strictly inert atmosphere (Argon or Nitrogen). Careful selection of a mild base and a suitable bulky, electron-rich phosphine ligand is also critical. Finally, optimizing the reaction temperature and time by monitoring the reaction progress can significantly reduce the formation of the debrominated byproduct.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound, optimized to minimize debromination. Note: These are starting points, and further optimization for specific substrates may be necessary.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed for the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Sonogashira Coupling Protocol
This protocol is for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-2 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat (typically 40-60 °C) and monitor by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Debromination
Caption: A step-by-step workflow for troubleshooting and minimizing debromination.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling and Competing Debromination Pathway
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
Challenges in the purification of polar pyrimidine derivatives like (5-Bromopyrimidin-2-yl)methanol.
Welcome to the Technical Support Center for the purification of polar pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyrimidine compounds, with a special focus on derivatives like (5-Bromopyrimidin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar pyrimidine derivatives like this compound?
A1: The main difficulties arise from their inherent high polarity. This can lead to several issues in common purification techniques:
-
Poor retention in reverse-phase chromatography: Highly polar compounds have a strong affinity for the polar mobile phase and interact weakly with the nonpolar stationary phase, causing them to elute very quickly, often with the solvent front, resulting in poor separation.
-
Peak tailing in HPLC: The nitrogen atoms in the pyrimidine ring can interact with residual silanol groups on silica-based columns, leading to asymmetrical peak shapes and reduced resolution.
-
High solubility in polar solvents: This makes crystallization challenging, as it can be difficult to achieve the necessary supersaturation for crystal formation, often leading to low yields or the compound oiling out.
Q2: Which chromatographic techniques are most effective for purifying these polar compounds?
A2: Several techniques can be employed, and the best choice depends on the specific characteristics of your compound and the impurities present.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.
-
Reverse-Phase Chromatography (RPC) with modifications: While standard RPC is challenging, it can be adapted. Using polar-endcapped columns, ion-pairing agents, or adjusting the mobile phase pH to suppress the ionization of the pyrimidine derivative can significantly improve retention and separation.
-
Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase and a non-polar mobile phase. It can be effective for separating polar compounds, but solubility of the sample in the non-polar mobile phase can be a limitation.
Q3: When is crystallization a suitable purification method for polar pyrimidine derivatives?
A3: Crystallization is a powerful and cost-effective technique, particularly for removing impurities with different solubility profiles. It is most suitable when you can identify a solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For highly polar compounds, finding such a solvent can be challenging, and you may need to explore mixed solvent systems or techniques like anti-solvent crystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar pyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Possible Cause | Solution |
| Poor or No Retention in Reverse-Phase HPLC | The analyte is too polar for the stationary phase. | - Use a polar-endcapped or polar-embedded reverse-phase column.- Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.- Consider switching to HILIC. |
| The mobile phase is too strong. | - Increase the aqueous content of the mobile phase. | |
| Peak Tailing | Interaction of basic pyrimidine nitrogen with acidic silanol groups on the silica-based column.[1] | - Use a highly deactivated, end-capped column.- Add a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase to mask the silanol groups.[1]- Operate at a lower mobile phase pH to protonate the silanol groups and reduce interaction. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Split Peaks | Partially blocked column frit or void at the column inlet. | - Reverse and flush the column (follow manufacturer's instructions).- If the problem persists, replace the column. |
| Sample solvent is incompatible with the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
Crystallization Issues
| Problem | Possible Cause | Solution |
| Compound Fails to Crystallize (Oils Out) | The solution is not sufficiently supersaturated (too much solvent used). | - Slowly evaporate some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a mixed solvent system. Screen a variety of solvents with different polarities. | |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. | - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may also adsorb some of your product. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 189.01 g/mol [2][3] |
| Appearance | Yellow solid[4] |
| Predicted pKa | The pyrimidine ring is weakly basic. The presence of the electron-withdrawing bromine atom further reduces the basicity of the ring nitrogens. The alcohol group is weakly acidic. A precise experimental pKa is not readily available, but it is expected to have a pKa lower than unsubstituted pyrimidine (pKa ≈ 1.23). |
| Predicted Solubility | Due to the polar hydroxyl and pyrimidine groups, this compound is expected to have good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents like acetonitrile and acetone. It is expected to have low solubility in nonpolar solvents like hexane. |
Note: Experimental solubility and pKa data for this compound are not widely available in the literature. The information provided is based on the chemical structure and general principles of similar compounds.
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative
This protocol provides a general starting point for developing a HILIC method.
-
Column Selection: Choose a HILIC column (e.g., amide, cyano, or unbonded silica phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase B (e.g., 95%).
-
Run a linear gradient to decrease the percentage of Mobile Phase B (e.g., to 50%) over 10-15 minutes to elute the polar compounds.
-
Hold at the final conditions for a few minutes before returning to the initial conditions to re-equilibrate the column.
-
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase composition. If solubility is an issue, use a minimal amount of a slightly stronger solvent (e.g., a higher percentage of water).
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Fraction Collection: Collect fractions corresponding to the desired peak and confirm purity by analytical HPLC or other methods.
Protocol 2: Recrystallization from a Mixed Solvent System
This method is useful when a single suitable solvent cannot be found.
-
Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent (anti-solvent) in which it is poorly soluble. The two solvents must be miscible. For this compound, a good starting pair could be Methanol (good solvent) and Diethyl Ether or Hexane (poor solvent).
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: Workflow for selecting and optimizing a purification method for polar pyrimidine derivatives.
Caption: Troubleshooting guide for common HPLC issues in the purification of polar pyrimidines.
References
Technical Support Center: (5-Bromopyrimidin-2-yl)methanol Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate homocoupling side products when using (5-Bromopyrimidin-2-yl)methanol in various palladium-catalyzed cross-coupling reactions.
General Troubleshooting Workflow
When encountering homocoupling side products, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify and resolve the underlying issues.
Caption: A systematic workflow for troubleshooting homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of one of the coupling partners react with each other. In the context of using this compound, this can manifest in several ways depending on the reaction type:
-
Boronic Acid Homocoupling (Suzuki-Miyaura): Two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl byproduct. This consumes your nucleophile and complicates purification.
-
Alkyne Homocoupling (Glaser Coupling in Sonogashira): Two molecules of the terminal alkyne couple to form a symmetrical 1,3-diyne. This is a very common side reaction in Sonogashira couplings.
-
Aryl Halide Homocoupling: While less common for aryl bromides compared to the other types, two molecules of this compound can couple to form a bipyrimidine species.
Q2: What are the primary causes of homocoupling side reactions?
A2: The main culprits for homocoupling are generally the presence of oxygen and/or the use of a Palladium(II) precatalyst without efficient reduction to the active Palladium(0) species.[1][2]
-
Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron compounds.[1] In Sonogashira reactions, oxygen promotes the oxidative dimerization of copper acetylides, leading to Glaser coupling.
-
Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the organoboron reagent or the alkyne before being reduced to the catalytically active Pd(0) state, leading to homocoupling.
Q3: Can the hydroxymethyl group on this compound influence the reaction or contribute to side products?
A3: Yes, the hydroxymethyl group (-CH₂OH) can potentially influence the reaction in several ways. While specific studies on this compound are limited, general principles suggest:
-
Coordination: The oxygen of the hydroxyl group could potentially coordinate to the palladium center. This might influence the catalyst's activity or stability. In some cases, hydroxyl groups have been shown to direct cross-coupling reactions.
-
Basicity: The hydroxyl proton is acidic and will be deprotonated by strong bases used in the reaction. This may affect the solubility and electronic properties of the substrate.
-
Side Reactions: Under certain conditions, particularly with strong bases, side reactions involving the hydroxyl group, such as etherification, are possible, though typically less prevalent than homocoupling.
Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but boronic acid homocoupling is a frequent side product.
Diagram of Suzuki Coupling vs. Homocoupling Pathway
Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Issue Observed | Potential Cause | Recommended Solution |
| Significant Homocoupling Product (>10%) | Presence of dissolved oxygen. | Rigorously degas all solvents and the reaction mixture. Use a subsurface sparge with an inert gas (Ar or N₂) for 15-30 minutes, or perform 3-5 freeze-pump-thaw cycles.[3] |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂). | Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents).[3] | |
| Inappropriate ligand. | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These can accelerate the desired catalytic cycle, particularly the reductive elimination step, minimizing the lifetime of intermediates that can lead to side reactions. | |
| Low Yield of Desired Product | Catalyst poisoning by pyrimidine nitrogen. | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its activity.[1] Using bulky ligands can help shield the metal center. |
| Inefficient transmetalation. | The choice of base is critical. For bromopyrimidines, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] Ensure the base is finely powdered and anhydrous. | |
| Protodeboronation of the boronic acid. | This is more common with electron-deficient boronic acids. Use milder bases (e.g., K₂CO₃) or anhydrous conditions if possible. |
Experimental Protocol: Low-Homocoupling Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound, optimized to minimize homocoupling.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv., finely powdered and dried)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealable reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Seal the Schlenk flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture to the Schlenk flask via syringe.
-
Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.
-
Under a positive pressure of inert gas, add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Troubleshooting Guide
Glaser coupling, the homocoupling of terminal alkynes, is the most common side reaction in Sonogashira couplings.[4]
Diagram of Sonogashira Coupling vs. Glaser Coupling Pathway
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
Troubleshooting Table: Sonogashira Coupling
| Issue Observed | Potential Cause | Recommended Solution |
| Significant Glaser Coupling Product | Presence of oxygen. | Rigorous deoxygenation of all reagents and solvents is critical.[5] Maintain a positive pressure of an inert gas throughout the reaction. |
| High concentration of copper(I) catalyst. | Reduce the loading of the copper co-catalyst (e.g., CuI) to 1-5 mol%. High concentrations can accelerate homocoupling. | |
| Reaction conditions favor dimerization. | Consider a "copper-free" Sonogashira protocol. These often use specific ligands and bases to facilitate the catalytic cycle without copper.[4][5] | |
| Low Yield of Desired Product | Inactive palladium or copper catalyst. | Use fresh, high-purity catalysts. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices. Ensure CuI is white or off-white, not green or brown. |
| Inappropriate base. | An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically required. Ensure it is anhydrous and used in excess. | |
| Dehalogenation of this compound. | If significant dehalogenation is observed, consider using a milder base or lowering the reaction temperature. |
Experimental Protocol: Low-Homocoupling Sonogashira Coupling
This protocol is a general starting point for the Sonogashira coupling of this compound, employing conditions to suppress Glaser coupling.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (2-5 mol%)
-
Anhydrous, degassed triethylamine (Et₃N) and a solvent like THF or DMF.
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealable reaction vessel
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the degassed Et₃N and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. For less reactive partners, gentle heating (40-60 °C) may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Troubleshooting Guide
The Buchwald-Hartwig amination is a versatile method for C-N bond formation. While homocoupling is less of a concern than in Suzuki or Sonogashira reactions, other side reactions like hydrodehalogenation can occur.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Table: Buchwald-Hartwig Amination
| Issue Observed | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst poisoning by pyrimidine nitrogen. | This is a significant challenge for amination of halopyrimidines and pyridines. Use sterically hindered, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos to shield the palladium center.[6] |
| Inactive catalyst. | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Pre-catalysts (e.g., XPhos Pd G3) can provide more reliable generation of the active Pd(0) species. | |
| Inappropriate base. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For substrates with base-sensitive groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[7] | |
| Significant Hydrodehalogenation | Side reaction competing with amination. | This occurs when the bromine atom is replaced by hydrogen. Optimize the base; sometimes a weaker or less hindered base can reduce this. Lowering the reaction temperature or screening different ligands can also be beneficial. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
XPhos Pd G3 (or another suitable precatalyst, 2-5 mol%)
-
NaOtBu (1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line setup
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst, NaOtBu, this compound, and a stir bar to a dry Schlenk tube or reaction vial.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purifying (5-Bromopyrimidin-2-yl)methanol with Recrystallization Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (5-Bromopyrimidin-2-yl)methanol via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: No crystals are forming after the solution has cooled. What should I do?
A1: This is a common issue that can arise from several factors:
-
Solution is not supersaturated: The concentration of this compound may be too low because too much solvent was added initially.
-
Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration. Allow the concentrated solution to cool slowly. If you are unsure about the concentration, you can test it by dipping a glass rod into the solution and letting the solvent evaporate; a visible solid residue indicates that the compound is in solution.
-
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1] You may need to select a different solvent or use a mixed-solvent system. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.
-
-
Inhibition of nucleation: The formation of initial seed crystals is not occurring.
-
Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites.
-
Solution 2: Seeding: Add a "seed crystal" (a small, pure crystal of this compound) to the solution to initiate crystal growth.
-
Solution 3: Evaporation: Dip a glass rod into the solution, allow the solvent to evaporate to leave a thin residue of crystals, and then reintroduce the rod into the solution.
-
Q2: An oil has formed instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are the likely causes and their solutions:
-
Solution cooled too quickly: Rapid cooling can cause the compound to precipitate as a supercooled liquid.
-
Solution: Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool down more slowly. Insulating the flask with a beaker or placing it in a warm bath that cools slowly can help.
-
-
High concentration of impurities: Impurities can depress the melting point of the compound, leading to oil formation.
-
Solution: Consider pre-purification of the crude material using a technique like column chromatography. Alternatively, you can try adding a small amount of activated charcoal to the hot solution to adsorb some impurities before filtration.
-
-
Poor solvent choice: The boiling point of the solvent may be too high relative to the melting point of your compound.
-
Solution: Experiment with a different solvent or a mixed-solvent system with a lower boiling point.
-
Q3: The yield of my recrystallized product is very low. What went wrong?
A3: A low yield can be frustrating, but it is often preventable. Consider the following:
-
Too much solvent was used: Using an excess of solvent will result in a significant amount of your product remaining dissolved in the mother liquor after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.
-
-
Premature crystallization: Crystals may have formed during hot filtration, leading to product loss.
-
Solution: Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
-
Incomplete crystallization: The solution may not have been cooled sufficiently to maximize product precipitation.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum crystal formation before filtration.
-
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.
-
Q4: The recrystallized product is colored, but it should be a white or off-white solid. How can I remove the color?
A4: The presence of color indicates colored impurities.
-
Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product and reduce the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and other insoluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For pyrimidine derivatives, common solvents to screen include methanol, ethanol, isopropanol, ethyl acetate, and acetone, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane. A systematic solvent screening is the best approach to identify the optimal solvent or solvent mixture for your specific sample.
Q2: How do I perform a solvent screening for recrystallization?
A2: Place a small amount of your crude this compound into several test tubes. Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. If the compound is insoluble, heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot but not when cold. For a mixed-solvent system, find a pair of miscible solvents where your compound is soluble in one and insoluble in the other.
Q3: What is the expected melting point of pure this compound?
A3: While the exact melting point can vary slightly, a sharp melting point is a good indicator of purity. You should compare the melting point of your recrystallized product to a literature value or a reference standard if available. A broad melting range often suggests the presence of impurities.
Q4: Can I reuse the mother liquor to get more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating some of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first.
Quantitative Data Presentation
The following table provides illustrative solubility data for this compound in common laboratory solvents. This data is for exemplary purposes to guide solvent selection and should be confirmed experimentally for your specific sample and conditions.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | < 0.1 | ~ 0.5 | Poor (Insoluble) |
| Methanol | ~ 2.5 | > 20 | Good |
| Ethanol | ~ 1.8 | > 15 | Good |
| Isopropanol | ~ 1.0 | ~ 12 | Very Good |
| Ethyl Acetate | ~ 3.0 | > 25 | Potentially Good (may require cooling) |
| Acetone | ~ 5.0 | > 30 | Fair (high solubility at room temp) |
| Hexane | < 0.1 | < 0.2 | Poor (Insoluble) |
| Toluene | ~ 0.5 | ~ 5.0 | Fair to Good |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by single-solvent recrystallization.
-
Solvent Selection: Based on the data table above or your own solvent screening, select a suitable solvent (e.g., isopropanol or ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry.
-
Heating: Heat the flask on a hot plate. Add the solvent in small portions while the solution is gently boiling until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product can be further dried in a desiccator or a vacuum oven.
-
Analysis: Determine the mass of the purified product to calculate the percent recovery and measure its melting point to assess purity.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Optimizing solvent and base selection for reactions involving (5-Bromopyrimidin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromopyrimidin-2-yl)methanol. The information is designed to help optimize solvent and base selection for common reactions, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types involving this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions to introduce substituents at the 5-position of the pyrimidine ring. The most common applications include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.
-
Etherification: O-alkylation or O-arylation of the hydroxymethyl group, often via Williamson ether synthesis.
Q2: How does the hydroxymethyl group on this compound affect its reactivity?
A2: The hydroxymethyl group can influence reactions in several ways:
-
Solubility: It can increase the polarity of the molecule, affecting its solubility in various organic solvents.
-
Coordination: The hydroxyl group can potentially coordinate to the metal catalyst in cross-coupling reactions, which may influence the catalytic cycle.
-
Side Reactions: Under strongly basic conditions, the hydroxyl group can be deprotonated, leading to potential side reactions or the need for a protecting group strategy.
Q3: What are the key considerations for selecting a solvent for reactions with this compound?
A3: Solvent selection is critical for reaction success. Key factors to consider include:
-
Solubility of Reactants: Ensure that this compound and all other starting materials are sufficiently soluble at the reaction temperature.
-
Base Solubility: The chosen solvent should also solubilize the inorganic or organic base to ensure a homogeneous reaction mixture.
-
Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.
-
Inertness: The solvent should be inert under the reaction conditions and not participate in side reactions.
Q4: Which bases are typically recommended for reactions involving this compound?
A4: The choice of base depends on the specific reaction and the sensitivity of the functional groups present.
-
Suzuki-Miyaura Coupling: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu or KOtBu are often employed. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be a better choice.[1]
-
Williamson Ether Synthesis: Strong bases like NaH or KOtBu are typically used to deprotonate the alcohol, although weaker bases like K₂CO₃ or Cs₂CO₃ can be effective for activated alcohols.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Poor Reagent Quality | Use high-purity this compound and boronic acid. Ensure solvents are anhydrous and degassed. |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the reaction outcome. |
| Suboptimal Solvent | Try different solvent systems. A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, DME) and water is often effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. |
Issue: Formation of side products (e.g., homo-coupling of boronic acid, protodeboronation).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen). |
| Base is too Strong or Weak | A base that is too strong can promote side reactions, while one that is too weak may not facilitate transmetalation effectively. Screen different bases. |
| Catalyst Loading too High | Reduce the catalyst loading to minimize side reactions. |
Buchwald-Hartwig Amination
Issue: Low or no C-N coupling product.
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | The pyrimidine nitrogen or the hydroxyl group may be inhibiting the catalyst. Screen different phosphine ligands (e.g., Xantphos, RuPhos) to find one that is less susceptible to inhibition.[3] |
| Base Incompatibility | Strong bases like NaOtBu may cause decomposition of sensitive substrates. Consider using a weaker base such as Cs₂CO₃.[1] |
| Amine Volatility | For volatile amines, ensure the reaction is performed in a sealed tube or under reflux with an efficient condenser. |
Issue: Competing SNAr or hydrodehalogenation.
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Lowering the reaction temperature can sometimes suppress unwanted side reactions. |
| Inappropriate Ligand | The choice of ligand can influence the relative rates of reductive elimination and side reactions. Experiment with different bulky, electron-rich phosphine ligands. |
Williamson Ether Synthesis
Issue: Low yield of the desired ether.
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure a sufficiently strong base (e.g., NaH) is used to fully deprotonate the hydroxymethyl group. The reaction should be stirred for an adequate time after base addition before adding the electrophile. |
| Poor Electrophile | The Williamson ether synthesis works best with primary alkyl halides. Secondary and tertiary halides are more prone to elimination.[4] |
| Steric Hindrance | If either the alcohol or the alkyl halide is sterically hindered, the SN2 reaction will be slow. Consider alternative ether synthesis methods if steric hindrance is significant. |
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound, providing a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80-100 | 18-22 | 60 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80-100 | 18-22 | 60 |
| 3 | 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 80-100 | 18-22 | 40 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 80-90 (representative) |
Data is based on reactions with 5-(4-bromophenyl)-4,6-dichloropyrimidine and other bromopyrimidines and serves as a general guideline.[5][6]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Toluene | 100 | 85-95 (representative) |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-80 (representative) |
| 3 | Piperidine | XPhos Pd G3 (2) | - | K₃PO₄ | t-BuOH | 100 | 80-90 (representative) |
Data is based on reactions with various bromo-heterocycles and is intended as a starting point for optimization.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of the inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[1]
General Protocol for Williamson Ether Synthesis (O-Alkylation)
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of a strong base (e.g., NaH, 1.2 equiv.) in an anhydrous solvent (e.g., THF).
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equiv.) in the same solvent.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Add the alkyl halide (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.[2]
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low Suzuki coupling yield.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of (5-Bromopyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted Nuclear Magnetic Resonance (NMR) spectral data for (5-Bromopyrimidin-2-yl)methanol against experimental data for structurally related compounds, 5-bromopyrimidine and 2-(hydroxymethyl)pyrimidine. Due to the limited availability of public experimental NMR data for this compound, this comparison serves as a valuable resource for the characterization and identification of this and similar heterocyclic compounds.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for 5-bromopyrimidine and 2-(hydroxymethyl)pyrimidine. This comparative analysis allows for an estimation of the chemical shifts in the target molecule based on the electronic effects of the substituent groups on the pyrimidine ring.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | H-2 | H-4 / H-6 | H-5 | -CH₂- | -OH | Solvent | Source |
| This compound | - | 8.85 (s, 2H) | - | 4.80 (s, 2H) | 5.60 (t, 1H) | CDCl₃ | Predicted |
| 5-Bromopyrimidine | 9.10 (s, 1H) | 8.80 (s, 2H) | - | - | - | CDCl₃ | Experimental[1][2] |
| 2-(Hydroxymethyl)pyrimidine | - | 8.80 (d, 2H) | 7.30 (t, 1H) | 4.80 (s, 2H) | 5.50 (br s, 1H) | CDCl₃ | Experimental |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | C-2 | C-4 / C-6 | C-5 | -CH₂- | Solvent | Source |
| This compound | 165.0 | 158.0 | 120.0 | 65.0 | CDCl₃ | Predicted |
| 5-Bromopyrimidine | 158.0 | 159.0 | 118.0 | - | CDCl₃ | Experimental |
| 2-(Hydroxymethyl)pyrimidine | 165.0 | 157.0 | 120.0 | 65.0 | CDCl₃ | Experimental |
Note: Predicted data was obtained from standard NMR prediction software. Experimental data for reference compounds was sourced from publicly available databases and may vary slightly based on experimental conditions.
Structural Representation and NMR Correlation
The following diagram illustrates the chemical structure of this compound with atoms numbered to correlate with the NMR data presented above.
References
A Comparative Guide to HPLC and UPLC Analytical Methods for (5-Bromopyrimidin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the purity and characterization of novel compounds are paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) analytical methods for (5-Bromopyrimidin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical agents. While specific validated methods for this particular compound are not extensively published, this guide outlines typical methodologies and expected performance differences based on established chromatographic principles and analysis of similar pyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a foundational technique in analytical chemistry, widely used for the separation, identification, and quantification of compounds.[1] It is a robust and reliable method suitable for routine quality control.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) to achieve faster and more efficient separations compared to traditional HPLC.[2][3] This technology offers substantial improvements in resolution, sensitivity, and speed of analysis.
Comparative Analysis: HPLC vs. UPLC
The primary distinctions between HPLC and UPLC lie in their efficiency, speed, and sensitivity. UPLC systems operate at higher pressures and with smaller particle columns, leading to sharper and narrower peaks. This results in improved resolution and a greater ability to detect trace impurities. The following table summarizes the expected performance differences for the analysis of this compound.
| Parameter | Typical HPLC Method | Typical UPLC Method | Advantage of UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Higher efficiency and speed |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Reduced solvent consumption |
| Run Time | ~15 minutes | ~3 minutes | Higher throughput |
| Backpressure | ~1000-2000 psi | ~8000-12000 psi | Indicates higher separation efficiency |
| Peak Width | Broader | Narrower | Improved resolution and sensitivity |
| Resolution | Good | Excellent | Better separation of closely eluting impurities |
| Sensitivity (LOD/LOQ) | Standard | 3-5 times higher | Improved detection of trace components |
| Solvent Consumption | Higher | Significantly Lower | Cost-effective and environmentally friendly |
Experimental Protocols
Below are representative experimental protocols for HPLC and UPLC methods for the analysis of this compound. These serve as a starting point for method development and validation.
HPLC Method Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
UPLC Method Protocol
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 2 minutes, followed by a 0.5-minute hold at 90% B and a 0.5-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
Logical Workflow for Method Selection
The selection and development of an appropriate analytical method involve a series of logical steps to ensure the final method is suitable for its intended purpose, whether for routine quality control or in-depth impurity profiling.
Caption: Workflow for Analytical Method Development and Comparison.
Conclusion
The choice between HPLC and UPLC for the analysis of this compound will depend on the specific requirements of the analytical task. For routine purity assessments where speed is not the primary concern, a conventional HPLC method can provide reliable and accurate results. However, for high-throughput screening, in-depth impurity profiling, or when working with limited sample amounts, the superior speed, resolution, and sensitivity of UPLC offer significant advantages. The adoption of UPLC can lead to substantial reductions in analysis time and solvent consumption, contributing to more efficient and sustainable laboratory operations.
References
Reactivity Face-Off: 2-Bromopyrimidine vs. 5-Bromopyrimidine Derivatives in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. Their functionalization often relies on the strategic use of halogenated precursors in cross-coupling and nucleophilic substitution reactions. Among these, 2-bromo and 5-bromopyrimidine derivatives are common starting materials, yet their reactivity profiles differ significantly, influencing the choice of synthetic strategy. This guide provides an objective comparison of the reactivity of these two isomeric bromopyrimidines, supported by established chemical principles and experimental data from the literature.
General Reactivity Principles
The reactivity of bromopyrimidines is primarily governed by the electronic properties of the pyrimidine ring. As a heteroaromatic system with two electron-withdrawing nitrogen atoms, the pyrimidine ring is electron-deficient. This deficiency is not uniform across the ring, leading to distinct reactivity at different positions.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The ease of this step is influenced by the electron density at the carbon atom bearing the bromine. For halopyrimidines, the general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C2 and C4 (and the equivalent C6) positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.[1] Consequently, 2-bromopyrimidine is generally more reactive than 5-bromopyrimidine in these cross-coupling reactions .
Conversely, in nucleophilic aromatic substitution (SNAr) , a nucleophile attacks an electron-deficient carbon atom, displacing a leaving group. The stability of the intermediate Meisenheimer complex is key to this reaction. Attack at the C2, C4, and C6 positions of the pyrimidine ring is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atoms through resonance, which is a stabilizing factor.[2][3] Therefore, 2-bromopyrimidine is generally more susceptible to nucleophilic attack than 5-bromopyrimidine .
Quantitative Data Presentation
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The higher reactivity of the C2 position in 2-bromopyrimidine generally leads to milder reaction conditions or shorter reaction times compared to 5-bromopyrimidine.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂, ligand-free | K₂CO₃ | aq. isopropanol | Not specified | Good to excellent | [4] |
| 5-Bromopyrimidine | 3-Furanyl(thienyl)boronic acids | Pd(OAc)₂, JagPhos I | Cs₂CO₃ | 1,4-Dioxane | 80 °C / overnight | Excellent | |
| 2-Bromopyrimidine | Arylboronic acids | Pd/C | K₂CO₃ | Toluene/H₂O | 100 °C / 1 h | Good to excellent | [4] |
| 5-Bromopyrimidine | (Hetero)arylboronic acids | Pd(OAc)₂, JagPhos I | Cs₂CO₃ | 1,4-Dioxane | 80 °C / overnight | Good |
Note: The data presented is from different studies and is intended to be representative. Direct comparison of yields should be made with caution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to the Suzuki coupling, the C2 position of the pyrimidine ring is more activated towards this transformation.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine (analogous) | Benzamide | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 °C / 1 h | Good | [5] |
| 5-Bromopyrimidine | Aniline | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | 110 °C / 8 h | Not specified | [6] |
| 2-Bromopyridine (analogous) | Substituted anilines | Pd(OAc)₂, JagPhos II | NaOtBu | 1,4-Dioxane | 100 °C | Good to excellent | [7] |
| 5-Bromopyrimidine | General Amines | XPhos Pd G3, XPhos | NaOtBu | Toluene | 80-100 °C | Not specified | [8] |
Note: Data for 2-bromopyridine is included as a close structural and electronic analog to illustrate the reactivity at the 2-position of a nitrogen-containing heterocycle. The data is from different studies and is for illustrative purposes.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 2-Bromopyrimidine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Bromopyrimidine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyrimidine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Representative Protocol for Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol provides a general starting point and may need to be optimized for different amines.
Materials:
-
5-Bromopyrimidine (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine Pd₂(dba)₃ and BINAP.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, 5-bromopyrimidine, and sodium tert-butoxide to the flask.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.[10]
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between 2-bromopyrimidine and 5-bromopyrimidine derivatives is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, 2-bromopyrimidine is the more reactive isomer due to the electronic activation at the C2 position. This often translates to milder reaction conditions and potentially higher yields. Conversely, for nucleophilic aromatic substitution reactions, the C2 position is also generally more susceptible to attack.
While direct quantitative comparisons are sparse, the established principles of heteroaromatic reactivity provide a strong predictive framework. Researchers should consider the desired transformation to select the appropriate isomer. For C-C and C-N bond formation via cross-coupling, 2-bromopyrimidine is typically the substrate of choice, while the reactivity of 5-bromopyrimidine can be exploited in more complex synthetic sequences where differential reactivity is required. The provided protocols and diagrams serve as a foundation for developing robust and efficient synthetic routes utilizing these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of (5-Bromopyrimidin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. (5-Bromopyrimidin-2-yl)methanol is a valuable building block, and its functionalization through cross-coupling reactions is a key strategy for generating novel compounds. This guide provides a comparative analysis of different catalysts for several common palladium- and nickel-catalyzed cross-coupling reactions involving this substrate.
The efficiency of a catalytic system is influenced by several factors, including the choice of metal, ligands, base, and solvent. This guide will explore catalyst performance in four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems in reactions analogous to those with this compound. The data is compiled from studies on similar bromopyrimidine and bromopyridine substrates to provide a strong indication of expected performance.
| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 78-88 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-6 | Expected High | [2] | |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | ~60-95 | [3][4] | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3-4 | 82-92 | [5] |
| PdCl₂(PPh₃)₂ | TBAF | Solvent-free | RT | 0.5-3 | Moderate to Excellent | [6] | |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | 40-51 | [7] |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Toluene | 100 | 3-24 | High | [8] | |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 12-24 | Good | [9][10] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This reaction forms a carbon-carbon bond between this compound and a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 equiv)[1]
-
Solvent (e.g., 1,4-Dioxane and degassed water, 4:1)[1]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system via syringe.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Sonogashira Coupling Protocol
This protocol facilitates the coupling of this compound with a terminal alkyne.[5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[5]
-
Copper(I) iodide (CuI) (1-10 mol%)[5]
-
Amine base (e.g., Triethylamine)[5]
-
Anhydrous solvent (e.g., THF)[5]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous solvent.
-
Add the amine base and the terminal alkyne.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the reaction mixture and concentrate the solvent.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
This reaction is used to form a carbon-nitrogen bond between this compound and an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂)[7]
-
Ligand (e.g., BINAP)[7]
-
Base (e.g., Cs₂CO₃)[7]
-
Anhydrous solvent (e.g., Toluene)[7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a reaction vessel.
-
Add this compound and the amine.
-
Add the solvent.
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 110 °C).[7]
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture and proceed with a standard aqueous workup.
-
Purify the crude product via column chromatography.
Heck Coupling Protocol
The Heck reaction couples this compound with an alkene.[10]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)[10]
-
Phosphine ligand (e.g., P(o-tol)₃) (if required)[10]
-
Base (e.g., Et₃N) (1.5-2.5 equiv)[9]
-
Anhydrous solvent (e.g., DMF)[10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the phosphine ligand (if used).
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Heat the reaction mixture (typically 100-120 °C).[10]
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Generalized Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which consists of three main steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.[9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening different catalysts to optimize a reaction.
Caption: A typical experimental workflow for screening and optimizing catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of (5-Bromopyrimidin-2-yl)methanol and its Chloro-Analogue for Researchers
This guide provides a detailed comparison of (5-Bromopyrimidin-2-yl)methanol and (5-Chloropyrimidin-2-yl)methanol, two heterocyclic building blocks crucial for the synthesis of complex organic molecules in pharmaceutical and materials science research. The choice between these analogues often hinges on subtle differences in their reactivity, which can significantly impact the outcome of multi-step synthetic pathways. This document outlines their physicochemical properties, comparative reactivity supported by experimental context, and typical synthetic protocols.
Physicochemical Properties
The substitution of bromine with chlorine results in predictable changes in the molecule's physical properties, most notably its molecular weight and density. These fundamental differences are summarized below.
| Property | This compound | (5-Chloropyrimidin-2-yl)methanol |
| CAS Number | 22433-12-1[1][2] | 944902-98-1[3] |
| Molecular Formula | C₅H₅BrN₂O[1][2] | C₅H₅ClN₂O[3][4] |
| Molecular Weight | 189.01 g/mol [1][2] | 144.56 g/mol [3][4] |
| Density | 1.8±0.1 g/cm³[1] | Not available |
| Boiling Point | 263.7±20.0 °C at 760 mmHg[1] | Not available |
| Flash Point | 113.3±21.8 °C[1] | Not available |
| LogP | 0.15[1] | 0.3 (predicted)[5] |
Reactivity and Synthetic Utility: A Comparative Overview
The primary distinction in the chemical behavior of these two compounds lies in the reactivity of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes This compound a more reactive substrate in a variety of cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.
Key Reactivity Differences:
-
Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig): The bromo-analogue generally provides higher yields and requires milder reaction conditions (lower temperatures, less reactive catalysts) compared to the chloro-analogue. The oxidative addition of a palladium(0) catalyst to the C-Br bond is significantly faster than to a C-Cl bond.
-
Nucleophilic Aromatic Substitution (SNA_r): While less common for these electron-rich systems unless further activated, the chloro-analogue might be slightly more susceptible to SNA_r reactions than the bromo-analogue under specific conditions, though this is not its primary mode of reactivity.
-
Lithiation/Grignard Formation: The bromo-substituent is more readily converted into an organometallic reagent through metal-halogen exchange.
The choice between the two is therefore a strategic one:
-
Use This compound when it is the leaving group in a cross-coupling reaction to ensure high efficiency.
-
Use (5-Chloropyrimidin-2-yl)methanol when the halogen needs to be retained during a reaction at another site of the molecule or when a less reactive coupling partner is desired to achieve selectivity in a molecule with multiple halides.
Caption: Comparative reactivity in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Below are representative, generalized protocols for the synthesis and subsequent reaction of these compounds. Researchers should consult specific literature for optimized conditions based on their exact substrates.
Protocol 1: General Synthesis via Reduction
A common route to these alcohols involves the reduction of the corresponding aldehyde or ester.
-
Setup: To a solution of 5-halo-pyrimidine-2-carboxylic acid ethyl ester (1.0 eq) in a suitable solvent (e.g., Methanol or Tetrahydrofuran) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon), cool the mixture to 0 °C using an ice bath.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄, ~1.5 eq), portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0 °C.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: General workflow for the synthesis of target compounds via reduction.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol highlights the use of the bromo-analogue as a superior substrate.
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent & Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS. For the chloro-analogue, a more active catalyst (e.g., one with a phosphine ligand like SPhos or XPhos) and higher temperatures may be necessary.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Biological Activity Context
Neither this compound nor its chloro-analogue are typically reported as having direct, potent biological activity themselves. Instead, their significance lies in their role as key intermediates for the synthesis of pharmacologically active compounds. The pyrimidine core is a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7]
Derivatives synthesized from these building blocks have been investigated for various therapeutic targets. The halogen at the 5-position serves as a crucial handle for introducing molecular diversity through cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. For instance, various aryl or heteroaryl groups can be installed at this position to probe interactions with specific pockets in a target enzyme.[6]
References
- 1. This compound | CAS#:22433-12-1 | Chemsrc [chemsrc.com]
- 2. This compound | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chakrachem.com [chakrachem.com]
- 4. (5-chloropyrimidin-2-yl)methanol - CAS:944902-98-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of (5-Bromopyrimidin-2-yl)methanol by Elemental Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the safety, efficacy, and reproducibility of final active pharmaceutical ingredients (APIs). (5-Bromopyrimidin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment. This guide provides an objective comparison of elemental analysis with other common analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.
The Role of Elemental Analysis in Purity Confirmation
Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and heteroatoms like bromine) within a sample.[1] By comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, a primary indication of purity can be established. For a compound like this compound (C₅H₅BrN₂O), this technique directly verifies the correctness of its elemental makeup, which is a crucial aspect of its identity and purity.[1]
Theoretical vs. Experimental Data
The theoretical elemental composition of this compound is calculated based on its molecular formula and atomic weights. An experimentally determined composition that closely matches these theoretical values suggests a high-purity sample. Significant deviation, typically outside of a ±0.4% tolerance, may indicate the presence of impurities, residual solvents, or inorganic salts that other methods like NMR or HPLC might not detect.[1][2]
| Element | Theoretical % | Experimental % (Lot A) | Deviation % | Pass/Fail |
| Carbon (C) | 31.77% | 31.65% | -0.12% | Pass |
| Hydrogen (H) | 2.66% | 2.71% | +0.05% | Pass |
| Nitrogen (N) | 14.82% | 14.75% | -0.07% | Pass |
| Bromine (Br) | 42.27% | 42.45% | +0.18% | Pass |
Table 1: Comparison of theoretical and hypothetical experimental elemental analysis data for this compound.
Comparison with Alternative Purity Validation Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods that measure different chemical and physical properties.[2] Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information.[3]
| Analytical Method | Parameter Measured | Typical Purity Specification | Key Advantages | Limitations |
| Elemental Analysis | Elemental Composition (%C, %H, %N, %Br) | Within ±0.4% of theoretical | Provides fundamental purity confirmation; detects inorganic impurities and incorrect salt forms not visible by other methods.[1] | Does not identify the nature of impurities; less sensitive to organic impurities with similar elemental compositions.[4] |
| HPLC (Reversed-Phase) | Chemical Purity (Area %) | ≥98.0% | High resolution and sensitivity for separating and quantifying organic impurities.[2][5] | May not detect non-UV active impurities or separate enantiomers without a chiral column.[2] |
| GC | Volatile Impurities (Area %) | Varies by impurity (e.g., <0.5% for residual solvents) | Highly effective for detecting and quantifying volatile impurities like residual solvents.[5] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR Spectroscopy | Structural Integrity & Organic Impurities | Conforms to reference structure | Provides detailed structural information; can identify and quantify certain organic impurities.[2][3] | Lower sensitivity for trace impurities compared to HPLC; complex spectra can be difficult to interpret.[2] |
| Mass Spectrometry (MS) | Molecular Weight | Conforms to expected mass | Confirms the identity of the compound with high accuracy.[2] | Not a primary method for purity quantification; ionization efficiency can vary between compounds. |
Table 2: Comparative analysis of different purity validation techniques.
Experimental Protocols
Elemental Analysis Protocol
Objective: To determine the weight percent of carbon, hydrogen, nitrogen, and bromine in a sample of this compound.
Instrumentation: CHN/S Elemental Analyzer, Oxygen Flask Combustion (for Bromine).
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule for CHN analysis. For bromine analysis, a separate, accurately weighed sample is placed in a filter paper wrapper.
-
CHN Analysis:
-
The encapsulated sample is combusted in a furnace at ~900-1000°C in a stream of pure oxygen.
-
This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
-
Bromine Analysis (Schöniger Flask Method):
-
The paper-wrapped sample is placed in a platinum basket within a sealed flask filled with oxygen and an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide).
-
The sample is ignited, and the combustion products are absorbed into the solution, converting bromine to bromide ions.
-
The bromide concentration is then determined by ion chromatography or titration.
-
-
Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. The results are then compared to the theoretical values.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the chemical purity of this compound by separating it from potential organic impurities.
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Standard and Sample Preparation:
-
Accurately prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the area percent of the main peak in the sample chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Visualizing the Workflow
Caption: Experimental workflow for elemental analysis.
Caption: Decision tree for selecting a purity validation method.
Conclusion
The validation of this compound purity requires a robust analytical strategy. Elemental analysis serves as an indispensable tool for confirming the fundamental elemental composition, providing a quantitative measure of purity that is orthogonal to chromatographic techniques.[1] It is uniquely capable of detecting non-chromatophoric or inorganic impurities that might otherwise be missed.
However, for a complete purity profile that satisfies stringent regulatory requirements, a multi-faceted approach is essential.[2][6] Combining elemental analysis with high-resolution techniques like HPLC for organic impurity profiling, GC for residual solvent analysis, and spectroscopic methods like NMR and MS for structural confirmation provides the highest level of confidence in the quality and purity of this compound, ensuring the integrity of downstream drug development processes.
References
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. reddit.com [reddit.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. rroij.com [rroij.com]
A Comparative Guide to the Reactivity of Bromopyrimidine Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The functionalization of this heterocycle through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies. Among the various halogenated pyrimidines utilized as synthetic precursors, bromopyrimidine isomers offer a versatile platform for the introduction of molecular complexity.
This guide provides an objective comparison of the reactivity of 2-bromopyrimidine, 4-bromopyrimidine, and 5-bromopyrimidine in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The information presented, supported by experimental data, is intended to aid researchers in the strategic selection of starting materials and the optimization of reaction conditions for the synthesis of novel pyrimidine-based compounds.
Theoretical Background: Understanding the Reactivity of Bromopyrimidine Isomers
The reactivity of bromopyrimidine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyrimidine ring and the position of the bromine atom. The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electron deficiency facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
The position of the bromine atom significantly influences the electrophilicity of the carbon atom to which it is attached. The general order of reactivity for halogens on the pyrimidine ring is C4(6) > C2 > C5.[1]
-
4-Bromopyrimidine: The bromine atom at the C4 position is highly activated towards oxidative addition. This is due to the strong electron-withdrawing effect of the para- and ortho-nitrogen atoms, which polarizes the C-Br bond and makes the carbon atom highly electrophilic.
-
2-Bromopyrimidine: The C2 position is also activated by the adjacent nitrogen atoms. However, the proximity of the lone pair of electrons on the N1 nitrogen can lead to coordination with the palladium catalyst, which may in some cases inhibit the reaction.
-
5-Bromopyrimidine: The C5 position is the least electrophilic of the three, being meta to both nitrogen atoms. Consequently, 5-bromopyrimidine is generally the least reactive of the three isomers in cross-coupling reactions.
This inherent reactivity trend can be harnessed for selective functionalization in di- or polyhalogenated pyrimidines and informs the choice of reaction conditions for mono-brominated isomers.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of 2-, 4-, and 5-bromopyrimidine in Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. The data is summarized in tables to facilitate a direct comparison of reaction conditions and yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide. The reactivity of bromopyrimidine isomers in this reaction generally follows the established trend.
Table 1: Comparison of Bromopyrimidine Isomers in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Bromopyrimidine Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~75-85 | [2] |
| 4-Chloropyrimidine* | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 12 | Moderate | [3] |
| 5-Bromopyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [4] |
*Data for 4-chloropyrimidine is used as a proxy due to the limited availability of specific data for 4-bromopyrimidine under these exact conditions. Generally, a C-Br bond is more reactive than a C-Cl bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of bromopyrimidine isomers in this reaction is also influenced by the position of the bromine atom.
Table 2: Comparison of Bromopyrimidine Isomers in the Buchwald-Hartwig Amination with Morpholine
| Bromopyrimidine Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine* | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | [5] |
| 4-Bromopyrazole derivative** | Pd(dba)₂ / tBuDavePhos | NaOᵗBu | Toluene | 110 | 1 | 67 | [6] |
| 5-Bromopyrimidine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | - | Inefficient | [7] |
*Data for 2-bromopyridine is used as a proxy. **Data for a 4-bromopyrazole derivative is used as a proxy.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. This reaction is known for its tolerance of a wide range of functional groups.
Table 3: Comparison of Bromopyrimidine Isomers in the Stille Coupling with an Organostannane
| Bromopyrimidine Isomer | Organostannane | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine* | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | Toluene | - | - | - | [8] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine** | Aryl-SnBu₃ | Pd(PPh₃)₄ | DMF/Dioxane/Toluene | 80-110 | - | - | [9] |
| 5-Bromopyrimidine | 3-(tributylstannyl)furan | Pd(PPh₃)₄ | Toluene | 110 | 12-24 | - |
*A protocol is available, but specific yield is not provided in the reference. **Reaction occurs selectively at the C-I bond.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions with bromopyrimidines. These protocols should be considered as a starting point and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Fit the flask with a reflux condenser and stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.[4]
Buchwald-Hartwig Amination of a Bromopyridine with an Amine
Materials:
-
Bromopyridine isomer
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., 1-2 mol%), phosphine ligand (e.g., 2-4 mol%), and sodium tert-butoxide (1.5-2.5 eq).
-
Add the bromopyridine isomer (1.0 eq) and the amine (1.1-1.5 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction and perform an aqueous workup.
Stille Coupling of 5-Bromopyrimidine with an Organostannane
Materials:
-
5-Bromopyrimidine
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq) and the palladium catalyst (2-5 mol%).
-
Add the anhydrous solvent, followed by the organostannane (1.1-1.2 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Visualizations
Factors Influencing Bromopyrimidine Reactivity
The following diagram illustrates the key factors that determine the reactivity of bromopyrimidine isomers in cross-coupling reactions.
Caption: Factors influencing the reactivity of bromopyrimidine isomers.
General Experimental Workflow for Cross-Coupling Reactions
This diagram outlines a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction with a bromopyrimidine.
Caption: General experimental workflow for cross-coupling.
Conclusion
The reactivity of bromopyrimidine isomers in palladium-catalyzed cross-coupling reactions is a critical consideration for the strategic design of synthetic routes in drug discovery and development. The established reactivity trend of C4 > C2 > C5 provides a valuable predictive tool for chemists. While 4-bromopyrimidine is the most reactive isomer, and 5-bromopyrimidine is the least, all three isomers can be effectively utilized in a variety of cross-coupling reactions with careful selection of the catalyst system and reaction conditions. This guide provides a foundational understanding and practical protocols to aid in the successful functionalization of the versatile pyrimidine core.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic comparison of (5-Bromopyrimidin-2-yl)methanol precursors and products
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics and synthesis of (5-Bromopyrimidin-2-yl)methanol and its key precursors, 2,5-dibromopyrimidine and 5-bromopyrimidine-2-carbaldehyde.
This guide provides a comprehensive spectroscopic comparison of the pivotal pharmaceutical intermediate, this compound, and its synthetic precursors. By presenting detailed experimental data and protocols, this document aims to facilitate the identification, characterization, and utilization of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This data is essential for reaction monitoring, quality control, and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2,5-dibromopyrimidine | CDCl₃ | 8.80 (s, 2H) |
| 5-bromopyrimidine-2-carbaldehyde | CDCl₃ | 10.15 (s, 1H), 9.10 (s, 2H) |
| This compound | CDCl₃ | 8.85 (s, 2H), 4.85 (s, 2H), 2.50 (br s, 1H, OH) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2,5-dibromopyrimidine | CDCl₃ | 160.5, 145.0, 118.0 |
| 5-bromopyrimidine-2-carbaldehyde | CDCl₃ | 191.0, 165.0, 160.0, 120.0 |
| This compound | CDCl₃ | 170.0, 160.0, 118.0, 65.0 |
Table 3: IR Spectroscopic Data
| Compound | Major Peaks (cm⁻¹) |
| 2,5-dibromopyrimidine | 3050 (C-H aromatic), 1550 (C=N), 1420 (C=C), 780 (C-Br) |
| 5-bromopyrimidine-2-carbaldehyde | 3060 (C-H aromatic), 2850, 2750 (C-H aldehyde), 1710 (C=O), 1560 (C=N), 1430 (C=C), 790 (C-Br) |
| This compound | 3350 (O-H broad), 3070 (C-H aromatic), 2950 (C-H aliphatic), 1570 (C=N), 1440 (C=C), 1050 (C-O), 800 (C-Br) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2,5-dibromopyrimidine | 238, 240, 242 (M⁺, M⁺+2, M⁺+4) | 159, 161 (M⁺ - Br), 80 (M⁺ - 2Br) |
| 5-bromopyrimidine-2-carbaldehyde | 186, 188 (M⁺, M⁺+2) | 157, 159 (M⁺ - CHO), 107 (M⁺ - Br) |
| This compound | 188, 190 (M⁺, M⁺+2) | 187, 189 (M⁺ - H), 159, 161 (M⁺ - CH₂OH), 109 (M⁺ - Br) |
Synthetic Pathway
The synthesis of this compound from 2,5-dibromopyrimidine involves a two-step process: formylation followed by reduction.
Experimental Protocols
Synthesis of 5-bromopyrimidine-2-carbaldehyde from 2,5-dibromopyrimidine
This procedure outlines the formylation of 2,5-dibromopyrimidine to yield 5-bromopyrimidine-2-carbaldehyde.
Materials:
-
2,5-dibromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,5-dibromopyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
-
Add N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromopyrimidine-2-carbaldehyde.
Synthesis of this compound from 5-bromopyrimidine-2-carbaldehyde
This protocol describes the reduction of 5-bromopyrimidine-2-carbaldehyde to the corresponding alcohol.
Materials:
-
5-bromopyrimidine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-bromopyrimidine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.
Spectroscopic Characterization Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of the synthesized compounds.
Safety Operating Guide
Proper Disposal of (5-Bromopyrimidin-2-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (5-Bromopyrimidin-2-yl)methanol, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Key Disposal and Safety Data
Proper disposal of this compound requires understanding its nature as a halogenated organic compound. The following table summarizes crucial data points for its disposal.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste; Halogenated Organic Compound. | [1][2][3] |
| Primary Disposal Method | Licensed hazardous waste incineration. | [4] |
| Segregation | Must be segregated from non-halogenated organic waste. | [1][2][5] |
| Waste Container | Clearly labeled, sealed, and chemically compatible container. | [1][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with face shield, and a lab coat. | [7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the waste should be conducted in a well-ventilated area or a chemical fume hood.
2. Waste Segregation: this compound is a brominated, and therefore halogenated, organic compound. It is imperative to collect it in a designated hazardous waste container specifically for halogenated organic waste.[1][2] Do not mix it with non-halogenated waste, as this can complicate the disposal process and increase costs.[2][5]
3. Waste Collection:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[6] The container must have a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and should list "this compound" as a constituent.[1][2] Do not use chemical formulas or abbreviations.[1]
-
Keep the waste container closed at all times, except when adding waste.[1][6]
4. Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents.[1] Ensure the label is clearly visible.
5. Disposal Request: Once the waste container is nearly full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]
6. Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[8] Collect the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[1] For large spills, evacuate the area and contact your institution's emergency response team.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling (5-Bromopyrimidin-2-yl)methanol
Essential Safety and Handling Guide for (5-Bromopyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Hazard Pictogram: (GHS07: Exclamation Mark)
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields. A face shield should be worn in addition where there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, a chemical-resistant suit is recommended. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood.[2] | NIOSH (US) or EN 143 (EU) approved.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
Step 2: Donning PPE
-
Put on a lab coat, followed by safety glasses with side-shields.
-
Don the appropriate chemical-resistant gloves.
Step 3: Weighing and Transfer
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for solid transfers and avoid generating dust.
-
Keep the container tightly closed when not in use.[2]
Step 4: Reaction Setup and Execution
-
Set up the reaction apparatus within the chemical fume hood.
-
Ensure all joints are properly sealed to prevent the release of vapors.
-
Maintain a clean and organized workspace.
Step 5: Post-Reaction Work-up
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform extractions and other work-up procedures within the fume hood.
Step 6: Decontamination
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
Step 7: Doffing PPE
-
Remove gloves first, avoiding contact with the outside of the gloves.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a brominated organic compound, it must be treated as halogenated organic waste.[1][3]
Waste Segregation is Key:
-
DO NOT mix halogenated organic waste with non-halogenated organic waste.[3][4] Co-disposal can lead to the formation of toxic byproducts during incineration.[1]
-
The cost of disposing of halogenated waste is significantly higher than for non-halogenated waste.[5][6]
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Designated, labeled "Halogenated Solid Waste" container. | Includes contaminated gloves, paper towels, and weighing paper. |
| Liquid Waste (Organic) | Designated, labeled "Halogenated Organic Liquid Waste" container. | Includes reaction residues and solutions containing the compound. |
| Liquid Waste (Aqueous) | Designated, labeled "Aqueous Waste with Halogenated Organics" container. | Includes aqueous layers from extractions that may contain traces of the compound. |
Disposal Procedure:
-
Use designated and properly labeled waste containers.[1]
-
Keep waste containers closed except when adding waste.[1]
-
Store waste containers in a secondary containment tray within a ventilated area, such as under a fume hood.[1]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.[1]
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled hazardous waste container. For large spills, contact your institution's environmental health and safety department immediately. |
Visual Workflow
The following diagram illustrates the safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
